N-(5-Bromopyridin-2-YL)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMFFKVXROWOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572986 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-63-4 | |
| Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(5-Bromopyridin-2-yl)pivalamide. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences, offering detailed experimental protocols, data analysis, and workflow visualizations to facilitate further research and development.
Introduction
This compound is a halogenated pyridine derivative. Halogenated pyridines are a significant class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceutical and agrochemical products. The introduction of a pivalamide group can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates. This guide outlines a plausible synthetic route and the expected analytical characterization of this target compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-acylation of the commercially available precursor, 2-amino-5-bromopyridine, with pivaloyl chloride.
Synthesis of the Precursor: 2-Amino-5-bromopyridine
The starting material, 2-amino-5-bromopyridine, is a well-established compound that can be synthesized from 2-aminopyridine via electrophilic bromination. Various methods have been reported for this transformation, often involving the protection of the amino group to control regioselectivity and prevent over-bromination. One common approach involves the acetylation of 2-aminopyridine, followed by bromination and subsequent deprotection.
N-Acylation to Yield this compound
The final step involves the acylation of 2-amino-5-bromopyridine with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. A detailed, adaptable experimental protocol is provided below, based on a similar reported synthesis of N-(2-Bromopyridin-3-yl)pivalamide.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution
-
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane, cooled to 0°C in an ice bath, add pivaloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound.
-
Diagram of the Synthesis Workflow
Spectroscopic Analysis of N-(5-Bromopyridin-2-YL)pivalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(5-Bromopyridin-2-YL)pivalamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a detailed analysis based on closely related structural analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of this and similar compounds.
Chemical Structure and Properties
This compound belongs to the class of pivalamide-substituted bromopyridines. Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 2-position.
Molecular Formula: C₁₀H₁₃BrN₂O
Molecular Weight: 257.13 g/mol
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its close isomers. This comparative presentation allows for a more informed analysis and interpretation of experimentally obtained spectra.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-(2-Bromopyridin-3-yl)pivalamide | CDCl₃ | 8.69 (dd, J = 8.1, 1.6 Hz, 1H), 8.07 (dd, J = 4.6, 1.6 Hz, 1H), 8.02 (br s, 1H, NH), 7.26 (dd, J = 8.1, 4.7 Hz, 1H), 1.35 (s, 9H) |
| This compound (Predicted) * | CDCl₃ | ~8.3 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.5 (d, 1H, H3), ~8.0 (br s, 1H, NH), ~1.3 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-(2-Bromopyridin-3-yl)pivalamide | CDCl₃ | 177.4 (C=O), 144.4, 133.8, 133.5, 128.6, 123.7, 40.3 (C(CH₃)₃), 27.6 (C(CH₃)₃) |
| This compound (Predicted) * | CDCl₃ | ~177 (C=O), ~152 (C2), ~148 (C6), ~140 (C4), ~115 (C5), ~112 (C3), ~40 (C(CH₃)₃), ~27 (C(CH₃)₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Prep | Key Absorptions (cm⁻¹) |
| Related Amide Compounds | KBr pellet | ~3300-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, amide I), ~1580 (C=C and C=N stretch, aromatic), ~1530 (N-H bend, amide II), ~800-900 (C-H bend, aromatic) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| N-(2-Bromopyridin-3-yl)pivalamide | ESI or CI | 258.0/260.0 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
| This compound * | ESI or CI | 258.0/260.0 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or ATR crystal.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the analysis of this compound.
Caption: Molecular structure of this compound.
Physical and chemical properties of "N-(5-Bromopyridin-2-YL)pivalamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromopyridin-2-YL)pivalamide is a halogenated heterocyclic amide. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The presence of a bromine atom on the pyridine ring and the bulky pivalamide group suggests that this molecule could exhibit specific steric and electronic properties influencing its reactivity and binding affinities. This document aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside a plausible synthetic route.
Chemical Structure and Identifiers
-
IUPAC Name: N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
-
Molecular Formula: C₁₀H₁₃BrN₂O
-
Canonical SMILES: CC(C)(C)C(=O)Nc1ccc(Br)cn1
-
InChI Key: InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-5-7(11)4-12-8/h4-6H,1-3H3,(H,12,13,14)
Physical and Chemical Properties
Due to the absence of experimental data for this compound, the following table presents a combination of predicted properties for the target compound and experimental data for its isomer, N-(2-Bromopyridin-3-yl)pivalamide (CAS: 835882-02-5), for reference.
| Property | Predicted this compound | Experimental N-(2-Bromopyridin-3-yl)pivalamide |
| Molecular Weight | 257.13 g/mol | 257.13 g/mol [1] |
| Physical Form | Solid (Predicted) | Solid[1] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| LogP (predicted) | 2.5 (approx.) | Not available |
| pKa (predicted) | Not available | Not available |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be hypothetically achieved via the acylation of 2-amino-5-bromopyridine with pivaloyl chloride. This method is a standard procedure for the formation of amides.
4.1. Materials and Reagents
-
2-amino-5-bromopyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
4.2. Reaction Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
4.3. Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O and N-H stretches).
Visualizations
5.1. Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Safety Information
While specific safety data for this compound is unavailable, the related isomer, N-(2-Bromopyridin-3-yl)pivalamide, is classified as an acute oral toxicant (Category 4) and may cause eye irritation[1]. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
Conclusion
This compound represents a molecule of interest for which direct experimental data remains scarce. This guide provides a foundational understanding based on predicted properties and data from a close structural isomer. The proposed synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to perform thorough characterization and safety assessments upon its synthesis.
References
"N-(5-Bromopyridin-2-YL)pivalamide" CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-bromopyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the absence of this compound in commercial catalogs and literature databases, this document presents its predicted identification, a detailed theoretical synthesis protocol, and a proposed experimental workflow. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the potential applications of this novel compound.
Compound Identification
Thorough searches of chemical databases and scientific literature did not yield a registered CAS number for this compound. This suggests that the compound is not currently commercially available and has not been extensively documented.
-
Common Name: this compound
-
IUPAC Name: N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
-
CAS Number: Not assigned
Structural Information
| Feature | Description |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Core Structure | Pyridine |
| Key Substituents | 5-Bromo, 2-Pivalamido |
Proposed Synthesis
The synthesis of this compound can be theoretically achieved via a nucleophilic acyl substitution reaction. This involves the N-acylation of the commercially available starting material, 2-amino-5-bromopyridine, with pivaloyl chloride. The amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Materials and Reagents
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 2-amino-5-bromopyridine | Starting Material | C₅H₅BrN₂ | 173.01 | 1.0 |
| Pivaloyl Chloride | Acylating Agent | C₅H₉ClO | 120.58 | 1.1 |
| Pyridine | Base | C₅H₅N | 79.10 | 1.2 |
| Dichloromethane (DCM) | Solvent | CH₂Cl₂ | 84.93 | - |
| Saturated NaHCO₃ | Quenching Agent | NaHCO₃ | 84.01 | - |
| Anhydrous MgSO₄ | Drying Agent | MgSO₄ | 120.37 | - |
Detailed Experimental Protocol
This protocol is a proposed method and has not been experimentally validated. Standard laboratory safety procedures should be followed at all times.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add pivaloyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Proposed Experimental Workflow
Synthesis of "N-(5-Bromopyridin-2-YL)pivalamide" from 2-amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(5-Bromopyridin-2-YL)pivalamide, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the synthetic protocol, starting from 2-amino-5-bromopyridine, and includes detailed experimental procedures, quantitative data, and characterization analysis.
Introduction
This compound is a pyridine derivative of significant interest in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the pivalamide group can influence the molecule's lipophilicity and metabolic stability. This guide presents a robust and reproducible method for the preparation of this key intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Figure 1: General reaction scheme for the synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on an adapted protocol from a similar synthesis.[1]
| Parameter | Value |
| Reactants | |
| 2-Amino-5-bromopyridine | 1.0 eq |
| Pivaloyl Chloride | 1.1 eq |
| Triethylamine | 1.3 eq |
| Solvent | Dichloromethane (DCM) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Product Information | |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Appearance | Expected to be a solid or oil |
| Yield | Expected to be high (e.g., >90%) |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
2-Amino-5-bromopyridine
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
Procedure
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add pivaloyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Add water to the reaction mixture. Extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic phases, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
References
The Reaction of Pivaloyl Chloride with 2-Amino-5-Bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between pivaloyl chloride and 2-amino-5-bromopyridine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document details the underlying chemical principles, offers a plausible experimental protocol, summarizes relevant quantitative data from analogous reactions, and provides visual representations of the reaction mechanism and experimental workflow.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between pivaloyl chloride and 2-amino-5-bromopyridine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic amino group of 2-amino-5-bromopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The bulky tert-butyl group of the pivaloyl chloride is a key feature, influencing the reaction's steric environment.
The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The overall transformation results in the formation of the amide, N-(5-bromo-2-pyridyl)pivalamide.
The molecular structure of 2-amino-5-bromopyridine is central to its reactivity. The pyridine ring is a common scaffold in many biologically active compounds, and the amino group at the 2-position readily undergoes reactions like acylation. The bromine atom at the 5-position serves as a useful functional group for further modifications, such as cross-coupling reactions.[1]
Reaction Pathway
Caption: Reaction mechanism of pivaloyl chloride and 2-amino-5-bromopyridine.
Quantitative Data
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-toluidine | Triethylamine | Dichloromethane | 0 to RT | 0.5 | 83 | [2] |
| N,N-dibenzylhydroxylamine | 4-Dimethylaminopyridine | Dichloromethane | 0 to RT | 6 | 93-94 | [3] |
| N-Boc hydroxylamine | Triethylamine | Dichloromethane | 0 to RT | 2.5 | 96 | [4] |
RT = Room Temperature
Experimental Protocol
The following is a generalized experimental protocol for the N-acylation of 2-amino-5-bromopyridine with pivaloyl chloride, adapted from established procedures for similar transformations.[2][3]
Materials and Equipment:
-
2-amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Pivaloyl Chloride Addition: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(5-bromo-2-pyridyl)pivalamide.
Experimental Workflow
Caption: A typical experimental workflow for the N-acylation reaction.
Conclusion
The N-acylation of 2-amino-5-bromopyridine with pivaloyl chloride is a robust and efficient method for the synthesis of N-(5-bromo-2-pyridyl)pivalamide. This transformation is of significant interest to researchers in drug discovery and development due to the prevalence of the substituted pyridine scaffold in bioactive molecules. The provided mechanistic insights and experimental guidelines offer a solid foundation for the successful implementation and optimization of this important reaction. While direct quantitative data for this specific reaction is sparse in the literature, the high yields observed in analogous systems suggest that this is a highly favorable transformation.
References
Unveiling the Solubility Profile of N-(5-Bromopyridin-2-YL)pivalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(5-Bromopyridin-2-YL)pivalamide, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a predictive assessment based on the compound's structure and detailed experimental protocols for determining its solubility in common organic solvents.
Predicted Solubility of this compound
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular weight. This compound possesses both polar (pyridine ring, amide group) and non-polar (pivaloyl group, bromo substituent) features. This amphiphilic nature suggests a varied solubility profile across different organic solvents.
Based on general principles of "like dissolves like," a qualitative prediction of solubility is presented in the table below. It is anticipated that the compound will exhibit greater solubility in moderately polar and polar aprotic solvents.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Moderately Soluble to Soluble | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, interacting with the nitrogen and oxygen atoms of the amide and pyridine moieties. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the amide proton of the compound. |
| Esters | Ethyl Acetate | Moderately Soluble | The ester group provides polarity and hydrogen bond accepting capabilities, though generally less effective than ketones or alcohols. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Moderately Soluble | Ethers are less polar and primarily act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to form weak interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The non-polar nature of these solvents makes them less suitable for dissolving the polar functional groups of the compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble | These solvents have high dielectric constants and are excellent at solvating a wide range of compounds, including those with polar functional groups. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant taken
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not currently available in the public domain, the provided predictive information and detailed experimental protocol will enable researchers to accurately characterize this important compound for their specific applications in drug discovery and development.
Stability and Storage Conditions for N-(5-Bromopyridin-2-YL)pivalamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended stability and storage conditions for the chemical compound N-(5-Bromopyridin-2-YL)pivalamide. Due to the limited availability of specific public data on this compound, this guide synthesizes general best practices for the handling and stability testing of similar bromopyridine and pivalamide derivatives, in accordance with regulatory guidelines.
Compound Information
| Property | Value |
| IUPAC Name | N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide |
| Synonyms | This compound |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| CAS Number | 1437794-60-3 |
| Physical Form | Solid |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets for structurally related compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Ambient temperature is generally acceptable. | To minimize the rate of potential thermal degradation. |
| Humidity | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis of the amide bond and degradation from moisture. |
| Light | Store in a light-resistant container. | To protect against potential photolytic degradation. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Stability Profile and Forced Degradation Studies
As of the date of this guide, specific stability-indicating assay methods and forced degradation studies for this compound are not publicly available. However, understanding the potential degradation pathways is essential for developing stable formulations and analytical methods. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are necessary to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
The following table outlines typical conditions for forced degradation studies that would be applicable to this compound. The goal of these studies is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[1]
| Stress Condition | Typical Experimental Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C). | Hydrolysis of the pivalamide (amide) linkage. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C). | Hydrolysis of the pivalamide (amide) linkage. |
| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the pyridine ring or other susceptible functional groups. |
| Thermal Degradation | Dry heat at an elevated temperature (e.g., 70-80°C). | General decomposition of the molecule. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | Photolytic cleavage or rearrangement. |
Experimental Protocols
Detailed, validated experimental protocols for the stability testing of this compound are not currently published. The development of such protocols would involve the following general steps:
-
Method Development: Development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, capable of separating the parent compound from all potential degradation products.
-
Forced Degradation Studies: Execution of forced degradation studies under the conditions outlined in the table above to generate degradation products.
-
Method Validation: Validation of the analytical method according to ICH guideline Q2(R1) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Stability Studies: Performing long-term and accelerated stability studies on the drug substance under controlled storage conditions to determine its shelf-life.
Visualizations
The following diagrams illustrate a conceptual workflow for stability testing and a potential degradation pathway for this compound.
References
The Strategic Utility of N-(5-Bromopyridin-2-yl)pivalamide in Modern Organic Synthesis: A Technical Overview
For Immediate Release
Manchester, UK – December 26, 2025 – In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic deployment of specialized building blocks is paramount. Among these, N-(5-Bromopyridin-2-yl)pivalamide emerges as a versatile intermediate, offering a unique combination of stability and reactivity. The pivaloyl protecting group provides robustness under various conditions, while the bromo- and pyridinyl-moieties offer reactive handles for sophisticated molecular construction. This guide provides an in-depth analysis of its synthesis, applications in pivotal cross-coupling reactions, and its role in the development of complex molecular architectures.
Core Properties and Synthesis
This compound is a solid at room temperature and possesses the chemical formula C₁₀H₁₃BrN₂O with a molecular weight of 257.13 g/mol . Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pivalamido group at the 2-position.
The synthesis of this building block typically commences with the commercially available 2-amino-5-bromopyridine. The protection of the amino group as a pivalamide is a crucial step, enhancing the substrate's stability and modifying its electronic properties, which can be advantageous in subsequent cross-coupling reactions.
General Synthetic Workflow
Caption: General synthesis of this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as an excellent leaving group for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[1] In this context, this compound can be coupled with various boronic acids or their esters to yield 5-aryl- or 5-vinyl-substituted 2-pivalamidopyridines. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid / ester |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O |
| Temperature | 80-110 °C |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[2] this compound can be coupled with a diverse range of primary and secondary amines to introduce nitrogen-based functionalities at the 5-position of the pyridine ring. The choice of ligand is critical in these transformations to overcome potential catalyst inhibition by the pyridine nitrogen.[3]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | BINAP, Xantphos, or RuPhos |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 90-120 °C |
General Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
Deprotection of the Pivaloyl Group
Following the successful functionalization of the pyridine ring, the pivaloyl group can be removed to liberate the free amine, which can then be subjected to further synthetic manipulations. The robust nature of the pivaloyl group necessitates specific, often harsh, conditions for its cleavage.
Table 3: Common Deprotection Methods for Pivalamides
| Method | Reagents | Conditions |
| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄) in H₂O or an alcohol | Elevated temperatures |
| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in H₂O or an alcohol | Elevated temperatures |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of 2-amino-5-bromopyridine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, is added a base, for example, pyridine or triethylamine (1.2-1.5 eq.). The mixture is cooled to 0 °C, and pivaloyl chloride (1.1-1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
General Procedure for Suzuki-Miyaura Coupling
In an oven-dried Schlenk flask, this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., SPhos, 2-10 mol%) are combined. A base (e.g., K₂CO₃, 2.0-3.0 eq.) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. Progress is monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired 5-substituted-2-pivalamidopyridine.
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a ligand (e.g., BINAP, 2-6 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 eq.) under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature (typically 90-120 °C) with vigorous stirring. Upon completion, as determined by an appropriate analytical method, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Conclusion
This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its strategic use, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to a wide range of functionalized pyridine derivatives. The insights and protocols presented herein are intended to guide researchers in leveraging the full potential of this important synthetic intermediate in their drug discovery and materials science endeavors. The continued exploration of its reactivity and applications will undoubtedly lead to the development of novel molecules with significant scientific and societal impact.
References
The Potential of N-(5-Bromopyridin-2-YL)pivalamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Applications, Synthetic Utility, and Potential Biological Significance of N-(5-Bromopyridin-2-YL)pivalamide and its Analogs in Modern Drug Development.
Introduction
This compound is a substituted bromopyridine derivative that, while not extensively documented as a bioactive agent itself, represents a valuable scaffold and building block in medicinal chemistry. Its structural motifs, the 5-bromopyridine core and the N-pivalamide side chain, are prevalent in a range of biologically active compounds. This technical guide explores the potential applications of this compound in drug discovery, drawing insights from the established roles of its constituent chemical features. The strategic incorporation of the bromopyridine moiety allows for diverse chemical modifications, while the pivaloyl group can enhance metabolic stability and modulate physicochemical properties. This document serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, potential biological targets, and experimental considerations for leveraging this scaffold in the design of novel therapeutics.
Core Structural Features and Their Significance in Medicinal Chemistry
The therapeutic potential of this compound as a scaffold can be inferred from the distinct roles of its two primary structural components: the 5-bromopyridine ring and the pivalamide group.
The 5-Bromopyridine Moiety: A Versatile Pharmacophore
The pyridine ring is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring, while offering improved solubility. The bromo-substituent at the 5-position provides several advantages:
-
Vector for Chemical Elaboration: The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize target binding and pharmacokinetic properties.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in protein binding pockets, which can contribute to enhanced affinity and selectivity.
The Pivalamide Group: A Tool for Enhancing Drug-like Properties
The pivalamide (trimethylacetamide) group is often incorporated into drug candidates to confer specific advantages:
-
Metabolic Stability: The sterically hindered tert-butyl group shields the adjacent amide bond from hydrolysis by metabolic enzymes such as proteases and amidases, thereby increasing the compound's in vivo half-life.
-
Lipophilicity and Permeability: The bulky alkyl group increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
-
Conformational Restriction: The steric bulk of the pivaloyl group can lock the conformation of the molecule, which may lead to a more favorable binding entropy upon interaction with the target protein.
Potential Therapeutic Applications and Target Classes
Based on the prevalence of the bromopyridine scaffold in known bioactive molecules, this compound could serve as a starting point for the development of inhibitors for several important target classes.
Kinase Inhibitors
The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The 2-aminopyridine substructure can form key hydrogen bonds with the kinase hinge region. The 5-bromo position can be elaborated to extend into the solvent-exposed region or other pockets of the ATP-binding site to achieve potency and selectivity.
Factor Xa Inhibitors
Derivatives of 5-bromopyridine have been investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. For instance, the oxalamide derivative N1-(5-bromopyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a known Factor Xa inhibitor. The bromopyridine moiety in these compounds often occupies the S1 pocket of the enzyme.
Other Potential Targets
The versatility of the bromopyridine scaffold suggests its potential for developing modulators of other targets, including but not limited to:
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Nuclear receptors
Data Presentation: A Hypothetical Case Study
While specific quantitative data for this compound is not publicly available, the following table illustrates how data for a series of analogs derived from this scaffold could be presented. This hypothetical data represents a lead optimization campaign for a generic kinase target.
| Compound ID | R-Group (at 5-position) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) | Microsomal Stability (t½, min) |
| Scaffold-01 | Br | >10,000 | >50 | >60 |
| Analog-01a | Phenyl | 850 | 12.5 | 45 |
| Analog-01b | 4-Fluorophenyl | 620 | 8.2 | 55 |
| Analog-01c | 3-Aminophenyl | 250 | 2.1 | 30 |
| Analog-01d | 4-Morpholinophenyl | 15 | 0.5 | >60 |
Experimental Protocols
The following are representative experimental protocols for the synthesis and modification of this compound.
Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Suzuki Cross-Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis, diversification, and evaluation of drug candidates starting from the this compound scaffold.
Caption: A representative signaling pathway (MAPK/ERK) that could be targeted by inhibitors developed from the this compound scaffold.
Conclusion
This compound represents a promising starting point for medicinal chemistry campaigns. The strategic combination of a versatile bromopyridine core for synthetic elaboration and a stabilizing pivalamide group provides a robust framework for developing novel therapeutics. By leveraging established synthetic methodologies and a rational approach to structure-based design, this scaffold can be effectively utilized to generate libraries of compounds for screening against a wide array of biological targets. The insights and protocols provided in this guide aim to facilitate the exploration of this chemical space and accelerate the discovery of new and effective medicines.
Methodological & Application
"N-(5-Bromopyridin-2-YL)pivalamide" in palladium-catalyzed cross-coupling reactions
Analyzing the Data
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Exploring Reaction Types
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Application Notes and Protocols for Suzuki-Miyaura Coupling of N-(5-Bromopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction of N-(5-Bromopyridin-2-yl)pivalamide with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] This method is widely favored in drug discovery and development due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]
This compound is a valuable building block, incorporating a pivalamide-protected aminopyridine moiety. The pivaloyl protecting group offers stability and can influence the electronic properties of the pyridine ring. The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl substituents via the Suzuki-Miyaura coupling, enabling the synthesis of a library of compounds for biological screening. The pyridine nitrogen can sometimes chelate to the palladium catalyst, potentially impeding the catalytic cycle; therefore, careful selection of ligands and reaction conditions is crucial for successful coupling.[1]
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically mediated by a palladium catalyst in the presence of a base and a suitable solvent system.
References
Application Notes and Protocols for Sonogashira Coupling of N-(5-Bromopyridin-2-YL)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of N-(5-Bromopyridin-2-YL)pivalamide with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. The pivalamide protecting group on the 2-amino position of the pyridine ring is generally stable under these conditions and can be deprotected in a subsequent step if required.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine derivatives | Various terminal alkynes | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[4] |
| 2 | Generic Aryl Halide | Generic Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[5] |
| 3 | Heteroaryl Halides | Phenylacetylene or alk-1-ynols | [PdCl(C₃H₅)]₂/Tedicyp | CuI (5) | K₂CO₃ | DMF | 100-130 | 20 | Good yields |
| 4 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low yield (25%) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: General Procedure using Pd(PPh₃)₂Cl₂/CuI
This protocol is a general and robust method suitable for a wide range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF) and the amine base (Triethylamine or Diisopropylamine).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using a freeze-pump-thaw technique (3 cycles).
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.[6] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-(5-alkynylpyridin-2-yl)pivalamide.
Protocol 2: Copper-Free Sonogashira Coupling
For substrates that may be sensitive to copper, a copper-free protocol can be employed.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or a bulky, electron-rich phosphine ligand, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or a bulky amine base like di-tert-butylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the terminal alkyne.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes: N-(5-Bromopyridin-2-YL)pivalamide as a Versatile Building Block for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of N-(5-Bromopyridin-2-YL)pivalamide in the synthesis of a diverse range of substituted pyridines. Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The presence of the bromine atom at the 5-position and the pivalamide protecting group at the 2-position makes this reagent a highly valuable and versatile building block for constructing complex molecular architectures through various cross-coupling reactions.
The pivalamide group serves as a robust protecting group for the amine functionality, which can be readily removed under acidic or basic conditions post-synthesis. The bromine atom provides a reactive handle for the introduction of a wide array of substituents using modern catalytic methods, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce primary or secondary amines at the 5-position of the pyridine ring.
Representative Experimental Protocols
The following protocols are representative methods for the application of this compound in common cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize N-(5-phenylpyridin-2-yl)pivalamide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| This compound | 257.13 | 257 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, N-(5-phenylpyridin-2-yl)pivalamide.
Expected Outcome:
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| N-(5-phenylpyridin-2-yl)pivalamide | 254.33 | 254 | 221 | 87 |
Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to synthesize N-(5-(morpholin-4-yl)pyridin-2-yl)pivalamide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) | Equivalents |
| This compound | 257.13 | 257 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 46 | 0.05 | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.67 | 57 | 0.12 | 0.12 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a dry Schlenk flask.
-
Add this compound (257 mg, 1.0 mmol) to the flask.
-
Remove the flask from the glovebox and add toluene (5 mL) and morpholine (105 µL, 1.2 mmol) under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, N-(5-(morpholin-4-yl)pyridin-2-yl)pivalamide.
Expected Outcome:
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| N-(5-(morpholin-4-yl)pyridin-2-yl)pivalamide | 263.34 | 263 | 218 | 83 |
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental protocols and the catalytic cycles for the described reactions.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
N-(5-Bromopyridin-2-yl)pivalamide: A Key Precursor for Pharmaceutical Intermediates
Application Note & Protocols for Researchers in Drug Development
Introduction
N-(5-Bromopyridin-2-yl)pivalamide is a pivotal building block in the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom on the pyridine ring and a pivalamide-protected amino group, makes it an ideal substrate for a variety of cross-coupling reactions. The bulky pivaloyl group serves as a robust protecting group for the 2-amino functionality, allowing for selective reactions at the 5-position of the pyridine ring. This application note provides detailed protocols for the synthesis of this compound and its subsequent application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern pharmaceutical chemistry. These reactions enable the construction of carbon-carbon and carbon-nitrogen bonds, respectively, paving the way for the synthesis of a diverse range of bioactive molecules, including anticoagulants like Edoxaban.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-aminopyridine. The first step involves the selective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[1][2][3][4] The subsequent step is the protection of the amino group with pivaloyl chloride.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, add 2-aminopyridine (0.1 mol), and dichloromethane (300 ml).
-
Reagent Addition: Cool the mixture to 10 °C and add N-bromosuccinimide (NBS) (0.1 mol) portion-wise over 30 minutes, maintaining the temperature below 15 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with a saturated sodium chloride solution (40 ml). The aqueous phase is the upper layer, and the organic phase is the lower layer. Separate the layers.
-
Purification: Wash the organic phase with water (2 x 20 ml), dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product. Recrystallize from ethanol to obtain pure 2-amino-5-bromopyridine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring.
General Experimental Protocol: Suzuki-Miyaura Coupling[5]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired 5-aryl-2-(pivalamido)pyridine derivative.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene | 110 | 18 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-containing pharmaceuticals. This compound can be reacted with a variety of primary or secondary amines to introduce amino substituents at the 5-position.
General Experimental Protocol: Buchwald-Hartwig Amination[2][6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq) to the tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the 5-amino-2-(pivalamido)pyridine derivative.
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 16 | 80-95 |
| 2 | Aniline | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 |
Note: Yields are indicative and may vary based on the specific substrates and reaction conditions.
Application in the Synthesis of Edoxaban Intermediates
Derivatives of 2-amino-5-bromopyridine are key intermediates in the synthesis of the anticoagulant drug Edoxaban.[5][6] The pivalamide group in this compound can be hydrolyzed under acidic or basic conditions to reveal the free amino group, which can then be further functionalized. For instance, the deprotected 5-substituted-2-aminopyridine can undergo an amidation reaction to form an oxalamide linkage, a key structural feature of Edoxaban.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its subsequent use in cross-coupling reactions.
Caption: Synthesis of this compound.
Caption: Cross-coupling reactions of the precursor.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates. The protocols outlined in this application note provide a solid foundation for researchers to utilize this building block in the development of novel drug candidates. The ability to perform selective Suzuki-Miyaura and Buchwald-Hartwig reactions at the 5-position of the pyridine ring opens up a vast chemical space for the synthesis of complex molecules with potential therapeutic applications. The strategic use of the pivalamide protecting group is key to the successful implementation of these synthetic strategies.
References
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. ijssst.info [ijssst.info]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
Application Notes and Protocols for the Negishi Coupling of N-(5-Bromopyridin-2-yl)pivalamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This reaction typically involves a palladium or nickel catalyst to couple an organozinc compound with an organic halide or triflate.[3] Due to their tolerance of a wide variety of functional groups and the relatively high reactivity of organozinc reagents, Negishi couplings have found broad application in the synthesis of complex molecules, including pharmaceuticals and natural products.[4][5] This document provides a detailed experimental protocol for a representative Negishi coupling reaction utilizing N-(5-Bromopyridin-2-yl)pivalamide as the aryl bromide substrate. The protocol covers the preparation of the organozinc reagent, the cross-coupling reaction, and the work-up and purification of the desired product.
Reaction Principle
The catalytic cycle of a Negishi coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] First, a low-valent palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a palladium(II) intermediate. Next, transmetalation occurs where the organic group from the organozinc reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2]
Experimental Protocol
This protocol describes a general procedure for the Negishi cross-coupling of this compound with a generic organozinc reagent (R-ZnX). The specific organozinc reagent should be chosen based on the desired final product. Organozinc reagents can be prepared in situ from the corresponding organolithium or Grignard reagents followed by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂).[4][6]
Materials:
-
This compound
-
Organolithium or Grignard reagent (e.g., n-BuLi, PhMgCl)
-
Zinc chloride (ZnCl₂), anhydrous solution in THF (e.g., 1.0 M)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for transfer of reagents
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Part 1: In Situ Preparation of the Organozinc Reagent
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the corresponding organic halide (R-X, 1.1 equivalents) in anhydrous THF.
-
Cool the solution to the appropriate temperature (typically -78 °C for organolithium formation or 0 °C for Grignard formation).
-
Slowly add the organolithium or magnesium reagent. Stir the mixture for 1-2 hours at this temperature.
-
To the freshly prepared organolithium or Grignard reagent, slowly add a solution of anhydrous zinc chloride in THF (1.1 equivalents) at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes. The resulting solution contains the organozinc reagent (R-ZnX).
Part 2: Negishi Coupling Reaction
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add this compound (1.0 equivalent) to the flask.
-
Add anhydrous and degassed solvent (e.g., THF).
-
Slowly add the freshly prepared organozinc reagent solution from Part 1 to the reaction mixture via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir until the reaction is complete.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.[1]
Part 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][7]
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[7]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure coupled product.[1]
Data Presentation
The following tables provide representative data for a generic Negishi coupling reaction. Actual results will vary depending on the specific organozinc reagent, catalyst, ligand, and reaction conditions used.
Table 1: Reagent Quantities for a Typical Reaction
| Reagent | Molar Equivalents | Molecular Weight ( g/mol ) | Amount (for 1 mmol scale) |
| This compound | 1.0 | 257.13 | 257.1 mg |
| Organic Halide (R-X) for Zinc Reagent | 1.1 | Varies | Varies |
| Zinc Chloride (ZnCl₂) | 1.1 | 136.30 | 1.1 mL of 1.0 M solution |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 | 1155.56 | 23.1 - 57.8 mg |
| Anhydrous Solvent (e.g., THF) | - | - | 5 - 10 mL |
Table 2: Representative Reaction Parameters and Outcomes
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 65 | 12 | 85 |
| 2 | Vinylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | DMF | 80 | 8 | 92 |
| 3 | Methylzinc chloride | PdCl₂(dppf) (5) | - | THF | RT | 24 | 78 |
| 4 | 2-Thienylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 6 | 88 |
Note: The data in this table is illustrative and not from a specific experimental study on this compound.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the Negishi coupling of this compound.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Safety Considerations
-
Organolithium and some organozinc reagents are pyrophoric and must be handled under a strictly inert atmosphere.[7]
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
By following these guidelines and protocols, researchers can effectively utilize the Negishi cross-coupling for the synthesis of a wide range of valuable organic molecules derived from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Reaction of N-(5-Bromopyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Heck reaction involving N-(5-Bromopyridin-2-yl)pivalamide. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The protocols and data presented here are based on established methodologies for structurally similar 2-amino-5-bromopyridine derivatives, providing a strong foundation for the successful application of this reaction in synthetic and medicinal chemistry.
Introduction
This compound is a valuable building block in the synthesis of substituted pyridine derivatives, which are significant in drug discovery and medicinal chemistry. The palladium-catalyzed Heck reaction allows for the vinylation of the pyridine ring at the 5-position, opening avenues for the creation of complex molecules with potential therapeutic applications. This reaction is a cornerstone of modern organic synthesis due to its efficiency and selectivity in forming new chemical bonds.[1]
Reaction Principle
The Mizoroki-Heck reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and regenerates a palladium hydride species, which, in the presence of a base, reforms the active Pd(0) catalyst.
Data Presentation: Reaction Conditions for Heck Coupling of Bromo-pyridines
The following table summarizes typical reaction conditions for the Heck reaction of bromo-pyridines with various alkenes, based on analogous systems. These parameters serve as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 (Thermal Heating) | Condition 2 (Microwave Heating) |
| Aryl Halide | 2-Amino-5-bromo-4-methylpyridine (1.0 eq) | 2-Amino-5-bromopyridine (1.0 mmol) |
| Alkene | Styrene (1.5 eq) | Styrene (1.5 mmol) |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(II)-complex (0.25 mol%) |
| Base | Triethylamine (Et₃N) (3 eq) | Triethylamine (Et₃N) (3 mmol) |
| Additive | Tetrabutylammonium bromide (TBAB) (0.6 eq) | Tetrabutylammonium bromide (TBAB) (0.6 mmol) |
| Solvent | Anhydrous DMF | Anhydrous DMF (3 mL) |
| Temperature | 130 °C | 160 °C |
| Time | Not specified | 4-7 min |
| Heating Method | Conventional | Microwave |
| Reference | [1] | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial or sealed tube
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry microwave vial or sealed tube, combine this compound (1.0 equivalent), the chosen alkene (1.5 equivalents), palladium(II) acetate (1 mol%), and tetrabutylammonium bromide (0.6 equivalents).
-
Solvent and Base Addition: To the solid mixture, add anhydrous N,N-Dimethylformamide (DMF) followed by triethylamine (3 equivalents).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to ensure an oxygen-free atmosphere.
-
Sealing and Heating: Securely seal the vial or tube. Place the reaction mixture in a pre-heated oil bath at 130 °C for conventional heating or in a microwave reactor set to the desired temperature (e.g., 160 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and salts.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired vinylated pyridine product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General workflow for the Heck reaction of this compound.
Signaling Pathway Diagram: Catalytic Cycle of the Heck Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Heck reaction cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
Application of "N-(5-Bromopyridin-2-YL)pivalamide" in materials science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(5-Bromopyridin-2-YL)pivalamide is a heterocyclic organic compound that holds significant promise as a versatile building block in the field of materials science. Its inherent chemical structure, featuring a reactive bromine atom on the pyridine ring and a bulky pivalamide group, makes it a valuable precursor for the synthesis of advanced functional materials. The brominated pyridine core allows for the facile introduction of various functionalities through established cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are instrumental in the construction of conjugated polymers and complex organic molecules with tailored electronic and photophysical properties.
The presence of the pivalamide group can enhance the solubility of the resulting materials in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices. Furthermore, the steric hindrance provided by the bulky tert-butyl group can influence the intermolecular packing of the synthesized materials in the solid state, potentially leading to favorable morphologies for charge transport and luminescent efficiency.
This document provides detailed application notes and exemplary protocols for the utilization of this compound in the synthesis of materials for organic electronics, specifically focusing on organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Potential Applications in Materials Science
The unique combination of a reactive site and a solubilizing/sterically influential group makes this compound a candidate for the synthesis of a variety of advanced materials.
1. Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is an electron-deficient system, making it a suitable component for electron-transporting or emissive materials in OLEDs. By coupling this compound with various aromatic boronic acids or stannanes, novel luminophores with tunable emission colors and high quantum efficiencies can be synthesized. The pivalamide group can help prevent aggregation-caused quenching of fluorescence in the solid state.
2. Organic Field-Effect Transistors (OFETs): The introduction of the pyridyl unit into a polymer backbone can significantly impact its electronic properties. Depending on the comonomer, polymers derived from this compound could exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. The controlled synthesis of such polymers is crucial for the development of ambipolar transistors and complementary circuits.
3. High-Performance Polymers: The rigid and aromatic nature of the pyridine ring can be exploited to synthesize polymers with high thermal stability and mechanical strength. The pivalamide group can improve processability, allowing for the formation of films and fibers from these robust polymers.
Data Presentation: Predicted Properties of Derived Materials
While specific quantitative data for materials directly synthesized from this compound are not extensively available in the public domain, we can extrapolate potential properties based on analogous structures reported in the literature. The following table summarizes the expected range of properties for a hypothetical conjugated polymer incorporating this building block.
| Property | Predicted Value/Range | Significance in Materials Science |
| Optical Properties | ||
| Absorption (λmax) | 400 - 550 nm | Determines the color of the material and its ability to absorb light for applications like organic photovoltaics. |
| Emission (λem) | 450 - 650 nm | Dictates the color of light emitted in OLEDs. |
| Photoluminescence Quantum Yield (PLQY) | 30 - 80% | A measure of the efficiency of the light emission process. Higher values are desirable for bright OLEDs. |
| Electrochemical Properties | ||
| HOMO Level | -5.2 to -5.8 eV | Highest Occupied Molecular Orbital energy level, crucial for hole injection and transport. |
| LUMO Level | -2.5 to -3.5 eV | Lowest Unoccupied Molecular Orbital energy level, important for electron injection and transport. |
| Electrochemical Band Gap | 1.8 - 2.8 eV | The energy difference between HOMO and LUMO, which influences the material's color and electronic behavior. |
| Device Performance | ||
| Charge Carrier Mobility | 10-4 - 1 cm²/Vs | A measure of how quickly charge carriers move through the material, critical for OFET performance. |
Disclaimer: The data presented in this table are hypothetical and intended for illustrative purposes. Actual values will depend on the specific molecular structure of the final material and the fabrication conditions of the device.
Experimental Protocols
The following are exemplary protocols for the use of this compound in the synthesis of advanced materials. These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Synthesis of a Pyridyl-Containing Biphenyl Derivative via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-containing biphenyl derivative.
Protocol 2: Synthesis of a Conjugated Polymer via Stille Coupling
This protocol outlines a general procedure for the polymerization of this compound with a distannyl comonomer.
Materials:
-
This compound (as a dibrominated derivative for polymerization)
-
Aromatic bis(trimethylstannyl) comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene or chlorobenzene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a Schlenk tube, dissolve the dibrominated pyridyl pivalamide monomer (1.0 eq) and the aromatic bis(trimethylstannyl) comonomer (1.0 eq) in anhydrous, degassed toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.12 eq) in anhydrous, degassed toluene.
-
Add the catalyst solution to the monomer solution under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 48-72 hours. An increase in viscosity is typically observed as the polymerization progresses.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally the desired solvent for the polymer (e.g., chloroform or chlorobenzene).
-
Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under vacuum to yield the final conjugated polymer.
Mandatory Visualization
Caption: Workflow for Suzuki cross-coupling reaction.
Caption: Workflow for Stille polymerization.
Conclusion
This compound is a promising building block for the synthesis of novel organic materials with potential applications in OLEDs, OFETs, and high-performance polymers. The protocols and data presented herein, based on established chemical principles and analogous systems, provide a foundational guide for researchers to explore the full potential of this versatile compound. Further research and development are encouraged to synthesize and characterize new materials derived from this precursor to validate and expand upon its expected properties and applications.
Application Notes and Protocols: N-(5-Bromopyridin-2-YL)pivalamide as a Ligand Precursor in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-(5-Bromopyridin-2-YL)pivalamide as a precursor for the synthesis of a 2-aminopyridine-based ligand and its subsequent application in palladium-catalyzed cross-coupling reactions. The pivaloyl group serves as a protecting group for the amine functionality, which can be deprotected to generate the active ligand for catalyst formation.
Application: Ligand Synthesis and In-Situ Catalyst Formation for Suzuki-Miyaura Cross-Coupling
The deprotection of this compound yields 5-bromo-2-aminopyridine, a versatile ligand for transition metal catalysis. The aminopyridine ligand can be combined with a palladium precursor, such as palladium(II) chloride (PdCl₂), to form a catalytically active species in-situ. This methodology is particularly effective for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds, which is of significant interest in medicinal chemistry and materials science.
The aminopyridine ligand enhances the catalytic activity of the palladium center. The basicity of the pyridine nitrogen can influence the electronic properties of the catalyst, thereby affecting its efficiency in the catalytic cycle. The in-situ formation of the catalyst from the deprotected ligand precursor offers a streamlined and efficient approach for conducting cross-coupling reactions without the need for isolation of the palladium complex.
Experimental Workflow Overview
Caption: Overall workflow from ligand precursor to catalytic application.
Experimental Protocols
Protocol for Deprotection of this compound
This protocol describes the removal of the pivaloyl protecting group to yield 5-bromo-2-aminopyridine using lithium diisopropylamide (LDA).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Deprotection Reaction: In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C.
-
Add the freshly prepared LDA solution (2.0 equivalents) dropwise to the solution of the pivalamide precursor at 0 °C.
-
After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-bromo-2-aminopyridine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol for In-Situ Catalyst Formation and Suzuki-Miyaura Cross-Coupling
This protocol outlines the in-situ formation of a palladium catalyst from 5-bromo-2-aminopyridine and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-aminopyridine (from Protocol 2.1)
-
Palladium(II) chloride (PdCl₂)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Degassed water
-
Degassed 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-aminopyridine (0.02 mmol, 2 mol%), PdCl₂ (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol, 1.0 equivalent), phenylboronic acid (1.2 mmol, 1.2 equivalents), and K₂CO₃ (2.0 mmol, 2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with arylboronic acids using the in-situ generated palladium catalyst derived from 5-bromo-2-aminopyridine.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | 95 |
| 4 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 85 |
| 5 | 4-Bromoanisole | 3-Tolylboronic acid | 3-Methyl-4'-methoxybiphenyl | 89 |
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(5-Bromopyridin-2-YL)pivalamide Suzuki Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Suzuki-Miyaura cross-coupling of N-(5-Bromopyridin-2-YL)pivalamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
Answer:
Low yields in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the electronic nature of the pyridine ring and potential catalyst inhibition. Here are the most common causes and their respective solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and prevent coordination. Ligands such as SPhos, XPhos, and RuPhos are often effective in these cases.
-
-
Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-deficient pyridine ring can be less reactive, leading to a slow oxidative addition step, which is often rate-limiting.
-
Solution: Increasing the reaction temperature can enhance the rate of oxidative addition. Screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and more electron-rich ligands can also be beneficial.
-
-
Poor Quality of Starting Materials: Impurities in this compound or the boronic acid can interfere with the reaction. Boronic acids are particularly susceptible to degradation (protodeboronation) or formation of boroxines upon storage.
-
Solution: Ensure the purity of your starting materials. Use freshly purchased or purified reagents.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.
-
Solution: A systematic screening of these parameters is recommended. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used to dissolve all reaction components.
-
Issue 2: Significant Formation of Side Products
Question: I am observing significant amounts of side products, such as homocoupled products and protodeboronated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue that can significantly lower the yield of the desired product. Here are the primary side reactions and strategies to mitigate them:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.
-
Cause: Often promoted by the presence of oxygen in the reaction mixture.
-
Solution: It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles. Running the reaction under a positive pressure of an inert gas is also recommended.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Cause: Can be caused by excess water, high temperatures, or an unsuitable base.
-
Solution: Use anhydrous solvents where possible and consider using boronic esters (e.g., pinacol esters) which are more stable. Using a milder base like K₂CO₃ or KF can sometimes help.
-
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain phosphine ligands and bases, especially at elevated temperatures.
-
Solution: If dehalogenation is a significant issue, consider screening different ligands or using a milder base and lowering the reaction temperature.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to this compound. This data is intended to guide the optimization process.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [1]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Arylboronic Acid | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 3-chloropyridine | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Resin-supported chloropyrimidines | Moderate |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield [2][3]
| Base | Relative Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | Moderate |
| K₃PO₄ | Good |
| Cs₂CO₃ | Superior |
| NaOH | Ineffective under certain conditions |
Table 3: Influence of Solvent on Suzuki-Miyaura Coupling Yield [4]
| Solvent | Yield (%) |
| Methanol | 78.9 |
| Ethanol | 73.4 |
| Methanol/Water (3:2) | 96.3 |
| Tetrahydrofuran (THF) | 10.4 |
| N,N-Dimethylformamide (DMF) | 30.9 |
| 1,4-Dioxane | No product detected |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/Ligand combination)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of N-(5-Bromopyridin-2-YL)pivalamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Buchwald-Hartwig amination of N-(5-Bromopyridin-2-YL)pivalamide. This reaction can be challenging due to the presence of the pyridine nitrogen, which can coordinate with and inhibit the palladium catalyst, and the sterically demanding pivalamide protecting group.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The primary challenges arise from the substrate's structure. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and hindering the catalytic cycle.[1] This catalyst poisoning is a common issue with 2-halopyridine substrates.[2] Additionally, the bulky pivalamide group at the 2-position introduces steric hindrance, which can slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Q2: What is the general mechanism for this reaction?
A2: The reaction follows the standard Buchwald-Hartwig catalytic cycle. It begins with the oxidative addition of the bromopyridine to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]
Q3: Which catalyst and ligand system is a good starting point for this substrate?
A3: For sterically hindered and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are designed to promote the reaction by favoring the formation of the active monoligated palladium species, which accelerates the catalytic cycle.[4] Using a pre-formed palladium catalyst (precatalyst) can also ensure consistent activation and is generally preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] It is advisable to take small aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows little to no product formation, and the starting material is mostly unreacted. What could be the cause?
-
Answer:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure that the solvent and reagents are properly degassed and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[5] If you are using a Pd(II) source, it may not be reducing to the active Pd(0) species effectively.
-
Suboptimal Ligand Choice: The pivalamide group creates significant steric bulk. A ligand that is not sterically demanding enough may fail to promote the reaction. Consider screening bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.
-
Incorrect Base: A base that is too weak may not effectively deprotonate the amine-palladium complex. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. However, ensure they are compatible with other functional groups in your amine coupling partner.[5]
-
Low Temperature: These reactions typically require heating, often between 80-110 °C, to proceed at a reasonable rate.[2] Insufficient temperature can lead to a sluggish or stalled reaction.
-
Issue 2: Formation of Side Products (e.g., Debromination)
-
Question: I am observing a significant amount of debrominated starting material (N-(pyridin-2-yl)pivalamide). How can I minimize this?
-
Answer:
-
Reaction Conditions: Debromination can occur as a side reaction, particularly at high temperatures or with prolonged reaction times. This can be a result of β-hydride elimination from a palladium-amido intermediate, followed by reductive elimination.[4]
-
Optimization: Try lowering the reaction temperature and carefully monitoring the reaction to stop it as soon as the starting material is consumed. The choice of ligand and base can also influence the rate of reductive elimination versus side reactions. A different ligand/base combination might be beneficial.
-
Issue 3: Catalyst Decomposition
-
Question: I observe the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate?
-
Answer:
-
Catalyst Decomposition: The formation of palladium black indicates that the catalyst has decomposed and precipitated out of the solution, rendering it inactive.[2]
-
Causes and Solutions: This is often caused by excessive heat (prolonged heating above 120 °C) or the presence of impurities.[2] Ensure your reagents and solvent are pure and dry. Consider lowering the reaction temperature and using a more thermally stable precatalyst. A robust ligand can also help stabilize the palladium center and prevent decomposition.
-
Data Presentation: Condition Screening
For the coupling of this compound with a secondary amine (e.g., Morpholine), a systematic screening of conditions is recommended. The following table provides a template for such an optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | e.g., 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | e.g., 78 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 12 | e.g., 92 |
| 4 | XPhos Pd G3 (2) | - | LHMDS (1.4) | Toluene | 100 | 12 | e.g., 88 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | e.g., 65 |
| 6 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | e.g., 60 |
Note: The yields presented are hypothetical and serve as a guide for what might be expected during an optimization study. Actual results will vary based on the specific amine and precise reaction conditions.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination:
This protocol provides a general starting point for the amination of this compound with a secondary amine, such as morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M concentration with respect to the limiting reagent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for optimizing the amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Common byproducts in the synthesis of "N-(5-Bromopyridin-2-YL)pivalamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(5-Bromopyridin-2-YL)pivalamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis involves the N-acylation of 2-amino-5-bromopyridine with pivaloyl chloride in the presence of a base. The reaction is typically carried out in an inert solvent.
Q2: What are the crucial parameters to control during the synthesis?
Key parameters to control for a successful synthesis include the purity of the starting materials (especially 2-amino-5-bromopyridine), exclusion of moisture, reaction temperature, and the choice of base and solvent.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Impure starting materials. 3. Hydrolysis of pivaloyl chloride. 4. Suboptimal reaction temperature. | 1. Increase reaction time or temperature. Monitor by TLC/HPLC until the starting material is consumed. 2. Ensure the purity of 2-amino-5-bromopyridine and pivaloyl chloride. Purify the starting material if necessary. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature. Running the reaction at too low a temperature may slow down the reaction rate, while too high a temperature might lead to side reactions. |
| Presence of Multiple Spots on TLC/HPLC | 1. Formation of byproducts. 2. Degradation of product or starting material. | 1. Refer to the "Common Byproducts" section below to identify potential impurities. Optimize reaction conditions to minimize their formation. 2. Ensure the reaction is not running for an excessive amount of time or at too high a temperature. |
| Difficulty in Product Isolation/Purification | 1. Co-elution of product and impurities during chromatography. 2. Product oiling out during crystallization. | 1. Adjust the solvent system for column chromatography to achieve better separation. 2. Try different crystallization solvents or solvent mixtures. Consider using a seed crystal to induce crystallization. |
Common Byproducts and Their Management
The formation of byproducts is a common challenge in the synthesis of this compound. Understanding the origin of these impurities is key to minimizing their formation and facilitating their removal.
Byproducts from the Starting Material
A significant source of impurities can be the starting material, 2-amino-5-bromopyridine. The bromination of 2-aminopyridine is a key step in its synthesis and can lead to over-bromination.
-
2-Amino-3,5-dibromopyridine: This is a common byproduct from the synthesis of 2-amino-5-bromopyridine. If present, it will react with pivaloyl chloride to form the corresponding N-pivaloylated dibromo-byproduct, N-(3,5-Dibromopyridin-2-YL)pivalamide .
Mitigation:
-
Use highly pure 2-amino-5-bromopyridine. If necessary, purify the starting material by recrystallization or column chromatography before use.
Byproducts from the N-Acylation Reaction
Several byproducts can arise directly from the N-acylation step.
-
N,N-Bis(pivaloyl)-5-bromopyridin-2-amine: Although sterically hindered, the formation of a di-acylated byproduct is possible, especially if a strong base or harsh reaction conditions are used.
-
Pivaloic Acid: This can form from the hydrolysis of pivaloyl chloride in the presence of water.
-
Unreacted 2-amino-5-bromopyridine: Incomplete conversion will result in the presence of the starting material in the final product mixture.
Mitigation:
-
Use a slight excess of the limiting reagent to drive the reaction to completion.
-
Employ a non-nucleophilic base (e.g., triethylamine, pyridine) and add it slowly to the reaction mixture.
-
Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the pivaloyl chloride.
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides an illustrative summary of potential byproduct formation under different hypothetical reaction conditions. Actual values will vary depending on the specific experimental setup.
| Condition | Starting Material | Reagent | Base | Temperature | Potential Byproducts and Estimated Percentage |
| Optimal | 2-amino-5-bromopyridine (99% pure) | Pivaloyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | 0 °C to RT | Unreacted Starting Material (<2%), N-(3,5-Dibromopyridin-2-YL)pivalamide (<1%) |
| Suboptimal 1 | 2-amino-5-bromopyridine (95% pure) | Pivaloyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | 0 °C to RT | Unreacted Starting Material (<5%), N-(3,5-Dibromopyridin-2-YL)pivalamide (~5%) |
| Suboptimal 2 | 2-amino-5-bromopyridine (99% pure) | Pivaloyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | 50 °C | N,N-Bis(pivaloyl) byproduct (trace amounts), other degradation products |
| Suboptimal 3 | 2-amino-5-bromopyridine (99% pure) | Pivaloyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | RT (with moisture) | Pivaloic Acid (significant), lower product yield |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-amino-5-bromopyridine
-
Pivaloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Logical Relationship of Byproduct Formation
Caption: Logical relationships illustrating the formation of common byproducts.
Technical Support Center: Purification of N-(5-Bromopyridin-2-YL)pivalamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-(5-Bromopyridin-2-YL)pivalamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The most common and effective purification methods for this compound and related compounds are column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
Common impurities can include unreacted starting materials (e.g., 2-amino-5-bromopyridine), over-acylated or under-acylated species, and other positional isomers. The specific impurity profile will heavily depend on the synthetic route employed.
Q3: How can I assess the purity of my final product?
Purity is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can provide quantitative data on purity levels, while TLC is useful for a quick assessment of the number of components in your crude product.
Q4: My purified product is a colored oil instead of a solid. What should I do?
The presence of residual solvents or a significant amount of impurities can lower the melting point, resulting in an oil. Try removing the solvent under high vacuum with gentle heating. If the product is still an oil, consider purifying it again using column chromatography. It's also possible that the product itself is an oil at room temperature. For a positional isomer, N-(2-bromopyridin-3-yl)pivalamide, it has been reported as a colorless oil.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your this compound derivatives in a question-and-answer format.
Column Chromatography
Q: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress this interaction.
Q: The separation between my product and an impurity is very poor (co-elution). What can I do?
A: This can be caused by an inappropriate eluent system or column overloading.
-
Solution:
-
Optimize the eluent system: Use TLC to test various solvent systems with different polarities. For closely eluting spots, a less polar solvent system and a shallow gradient may improve separation.
-
Reduce the amount of crude material loaded: Overloading the column can lead to broad, overlapping peaks.
-
Use a longer column: This increases the surface area for separation.
-
Dry loading: If the crude product has poor solubility in the eluent, it can lead to band broadening. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Recrystallization
Q: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.
-
Q: No crystals are forming, even after the solution has cooled. What can I do?
A: The solution may be supersaturated or too dilute.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.
-
Seeding: Add a tiny, pure crystal of the desired product (a seed crystal) to the cooled solution.
-
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product and allow the solution to cool again.
-
Data Presentation
Table 1: Column Chromatography Data for a Structurally Similar Compound
| Compound | Stationary Phase | Eluent System | Rf Value | Reference |
| N-(2-bromopyridin-3-yl)pivalamide | Silica Gel | Petroleum Ether / Ethyl Acetate (2:1) | 0.68 | [1] |
Disclaimer: The following protocols are generalized for bromopyridine derivatives and should be optimized for your specific this compound derivative.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
-
Elution: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A generalized workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: Cross-Coupling Reactions with N-(5-Bromopyridin-2-YL)pivalamide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving N-(5-Bromopyridin-2-YL)pivalamide. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you overcome common challenges, with a particular focus on preventing dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Significant Dehalogenation of this compound
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring of this compound is replaced by a hydrogen atom. This leads to the formation of N-(pyridin-2-yl)pivalamide as a byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[1][2][3]
Q2: What are the common causes of dehalogenation in my cross-coupling reaction?
A2: Dehalogenation is often promoted by several factors:
-
Formation of Palladium-Hydride Species: The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[4] This can occur through various pathways, including reactions with the base, solvent, or impurities.[1][3][5]
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]
-
High Temperatures: Elevated reaction temperatures can increase the rate of dehalogenation.[1][4]
-
Choice of Base and Solvent: Certain bases and solvents can act as hydride sources, promoting dehalogenation.[1][2][4]
Q3: How can I minimize dehalogenation?
A3: Several strategies can be employed to suppress dehalogenation:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos, or RuPhos). These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][4][6]
-
Base Selection: Opt for weaker, non-nucleophilic inorganic bases that are less likely to generate hydride species. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices.[2][4]
-
Solvent Choice: Use aprotic solvents such as toluene, dioxane, or THF, and avoid protic solvents like alcohols if dehalogenation is significant.[1][2][7] Ensure solvents are anhydrous and thoroughly degassed.
-
Temperature Control: Conduct the reaction at the lowest effective temperature to disfavor the dehalogenation side reaction.[1][2][4] Monitoring the reaction closely and stopping it upon consumption of the starting material can also be beneficial.[4]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[2]
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| High Dehalogenation | Formation of Pd-H species | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][4] |
| Inappropriate base | Switch to a weaker, non-nucleophilic inorganic base (e.g., K₃PO₄, Cs₂CO₃).[2][4] | |
| Protic or wet solvent | Use dry, aprotic solvents (e.g., toluene, dioxane, THF).[1][2] | |
| High reaction temperature | Lower the reaction temperature and monitor closely.[1][4] | |
| Low or No Yield | Catalyst inhibition by pyridine nitrogen | Use ligands that minimize this interaction; screen different ligand types.[8][9] |
| Inactive catalyst | Use high-quality, fresh palladium precursors and ligands. Ensure proper degassing.[8] | |
| Suboptimal reaction conditions | Screen different bases, solvents, and temperatures.[8] | |
| Homocoupling of Coupling Partner | Presence of oxygen | Thoroughly degas all reagents and solvents and maintain an inert atmosphere.[2][8] |
| Excess of coupling partner | Use a slight excess of the this compound.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized protocol and may require optimization for your specific boronic acid or ester.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a Pd(II) precursor, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9][10][11]
General Protocol for Buchwald-Hartwig Amination
This is a generalized protocol and will require optimization based on the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4][10][12]
Visualizations
Logical Troubleshooting Workflow for Dehalogenation
Caption: A stepwise guide to troubleshooting dehalogenation.
Catalytic Cycle and Competing Dehalogenation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst poisoning issues with "N-(5-Bromopyridin-2-YL)pivalamide" in Pd-catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common catalyst poisoning issues and other challenges encountered when using N-(5-Bromopyridin-2-YL)pivalamide in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my Pd-catalyzed reaction with this compound?
Low conversion is a common challenge that can stem from several factors. The primary suspect is often catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1] Other potential causes include suboptimal reaction conditions, poor quality of reagents, and the presence of impurities.
Q2: How does the pivalamide protecting group on the 2-amino position affect the reaction?
The pivalamide group is a bulky protecting group. Its primary role is to prevent side reactions involving the amino group. While the pivalamide group itself is not typically considered a catalyst poison, its steric bulk can influence the reactivity of the substrate. It may affect the coordination of the pyridine nitrogen to the palladium center, potentially mitigating catalyst poisoning to some extent compared to an unprotected 2-aminopyridine. However, its bulk can also influence the oxidative addition step and the overall reaction kinetics.
Q3: What are the common side products I might observe in these reactions?
Common side products include:
-
Homocoupling: Dimerization of the boronic acid or boronate ester (in Suzuki-Miyaura reactions) or the amine (in Buchwald-Hartwig reactions). This is often promoted by the presence of oxygen.[2]
-
Debromination: Replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can be caused by certain phosphine ligands and bases, especially at elevated temperatures.[2]
-
Protodeboronation: In Suzuki-Miyaura reactions, the C-B bond of the boronic acid is cleaved, leading to the formation of an arene. This is often caused by excess water, high temperatures, or a non-optimal base.[2]
Q4: Which palladium catalysts and ligands are recommended for reactions with this substrate?
For challenging substrates like this compound, modern catalyst systems are often required. Bulky, electron-rich phosphine ligands are generally preferred as they can promote the desired reaction pathway and minimize catalyst deactivation.
| Ligand Family | Recommended Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, effective at preventing pyridine coordination and promoting oxidative addition.[1] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Can be effective in challenging cross-coupling reactions. |
| Other Ligands | P(t-Bu)₃ | A highly electron-donating and sterically demanding ligand. |
It is highly recommended to screen a panel of ligands to identify the optimal choice for a specific transformation.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Minimal or no formation of the desired coupled product is observed by TLC or LC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Catalyst Deactivation (Palladium Black Formation) in Buchwald-Hartwig Amination
Symptoms:
-
The reaction mixture turns black, indicating the precipitation of palladium metal.
-
The reaction stalls before completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of this compound.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid/ester, and the base.
-
Add the palladium catalyst and phosphine ligand.
-
Seal the flask, and then evacuate and backfill with the inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
This is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Caption: General Buchwald-Hartwig amination of this compound.
Materials:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add this compound and the amine.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
Catalyst Poisoning Signaling Pathway
The primary mechanism of catalyst poisoning in this system involves the coordination of the pyridine nitrogen to the palladium center, leading to the formation of an inactive catalyst species.
Caption: Catalyst poisoning by pyridine nitrogen coordination.
References
Technical Support Center: Improving Regioselectivity of Reactions with N-(5-Bromopyridin-2-YL)pivalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Bromopyridin-2-YL)pivalamide. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis, with a focus on improving the regioselectivity of reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?
A1: this compound has three main potential reactive sites for further functionalization: the C-5 position bearing the bromine atom, and the C-4 and C-6 positions of the pyridine ring. The regioselectivity of a reaction is determined by the interplay of electronic effects, steric hindrance, and the reaction mechanism. The pivalamide group at the C-2 position is a bulky directing group, which can influence the accessibility of adjacent positions. The bromine atom at C-5 is a versatile handle for cross-coupling reactions.
Q2: How does the pivalamide group influence the regioselectivity of reactions on the pyridine ring?
A2: The pivalamide group (-NHCOtBu) is a strong ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM) reactions.[1][2][3] This is due to the ability of the amide oxygen to coordinate with organolithium bases, directing deprotonation to the adjacent C-3 position. However, in this compound, the C-3 position is already substituted with the pivalamide group itself. Therefore, in the context of DoM, the directing effect would be towards the C-3 position of a generic 2-acylaminopyridine. For this compound, the electronic and steric influence of the pivalamide group will primarily affect the reactivity of the C-4 and C-6 positions in other reaction types.
Q3: For palladium-catalyzed cross-coupling reactions, what is the expected site of reaction on this compound?
A3: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction will overwhelmingly occur at the C-5 position, where the bromine atom is located. This is because the carbon-bromine bond is the most reactive site for oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the coupled product at the C-5 position.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more active pre-catalyst, such as a palladacycle. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands like XPhos or SPhos can be effective. Screen a variety of ligands to find the optimal one for your specific boronic acid. |
| Suboptimal Base | The base is crucial for the activation of the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and yield. A screen of different bases is recommended. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base. Ensure that all reactants are sufficiently soluble in the chosen solvent system. |
| Reaction Temperature Too Low | Suzuki-Miyaura couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature incrementally. |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. |
Issue: Formation of significant side products, such as homocoupling of the boronic acid or debromination of the starting material.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the this compound can also help to suppress this side reaction. |
| Debromination (Hydrodehalogenation) | This side reaction can be promoted by certain phosphine ligands and bases, especially at higher temperatures. Try using a different ligand, a milder base, or lowering the reaction temperature. |
Buchwald-Hartwig Amination Reactions
Issue: Low conversion or yield of the aminated product at the C-5 position.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst and inhibit its activity.[4] Using bulky biarylphosphine ligands (e.g., XPhos, RuPhos) can help to prevent this coordination. |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures. |
| Ligand Decomposition | Some phosphine ligands can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Volatile Amine | If using a low-boiling-point amine, the reaction should be carried out in a sealed tube to prevent its evaporation.[5] |
Directed ortho-Metalation (DoM) and Subsequent Functionalization
Issue: Lack of reactivity or poor regioselectivity in the lithiation of the pyridine ring.
| Potential Cause | Troubleshooting Steps |
| Incorrect Organolithium Reagent | For directed ortho-metalation of pyridines, sterically hindered and less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over more nucleophilic reagents like n-BuLi to avoid addition to the pyridine ring.[6] |
| Reaction Temperature Too High | Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate and to control regioselectivity. |
| Presence of Water | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. |
| Regioselectivity Issues (C-4 vs. C-6) | The pivalamide group at C-2 will direct lithiation to the C-3 position, which is already substituted. To achieve functionalization at C-4 or C-6, alternative strategies may be required. For this compound, direct C-H lithiation is challenging due to the presence of the bromine. Halogen-metal exchange at the C-5 position is a more likely pathway with reagents like n-BuLi, which would then allow for quenching with an electrophile at this position. |
Data Presentation
The following tables summarize representative reaction conditions for key transformations of bromopyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 2-Bromo-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | 92 |
| 3 | 3-Amino-5-bromopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylpyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 5-Bromo-2-chloropyrimidine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) | dppf (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vial or flask.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General workflow for directed ortho-metalation and functionalization.
References
Navigating the Scalable Synthesis of N-(5-Bromopyridin-2-YL)pivalamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The scalable synthesis of N-(5-Bromopyridin-2-YL)pivalamide, a key intermediate in pharmaceutical development, presents several challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a smoother and more successful scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two key stages of synthesis: the regioselective bromination of 2-aminopyridine and the subsequent N-acylation with pivaloyl chloride.
Stage 1: Synthesis of 2-Amino-5-bromopyridine
Issue 1: Low Yield and Formation of Dibromo Byproduct
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Symptom: The yield of the desired 2-amino-5-bromopyridine is low, with significant formation of 2-amino-3,5-dibromopyridine.
-
Root Cause: The amino group in 2-aminopyridine is strongly activating, leading to over-bromination at both the 3- and 5-positions. The choice of brominating agent and reaction conditions plays a crucial role.
-
Solutions:
-
Protecting Group Strategy: Employ N-acylation of 2-aminopyridine (e.g., with acetic anhydride) to form 2-acetamidopyridine. The acetyl group moderates the activating effect of the amino group, directing bromination primarily to the 5-position. The protecting group can be subsequently removed by hydrolysis.
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate. An excess of the brominating agent will favor the formation of the dibromo byproduct.
-
Choice of Brominating Agent: Consider using milder brominating agents such as N-bromosuccinimide (NBS) which can offer better regioselectivity compared to liquid bromine.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Acetonitrile has been reported to be a good solvent for minimizing byproduct formation.
-
Issue 2: Difficult Purification of 2-Amino-5-bromopyridine
-
Symptom: Difficulty in separating the desired product from the dibromo byproduct and unreacted starting material.
-
Root Cause: Similar polarities of the desired product and the dibromo impurity.
-
Solutions:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective method for purification.
-
Column Chromatography: For smaller scales or high purity requirements, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Stage 2: Synthesis of this compound
Issue 3: Incomplete Acylation Reaction
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Symptom: Presence of unreacted 2-amino-5-bromopyridine in the final product mixture.
-
Root Cause: Insufficient reactivity of the acylating agent or suboptimal reaction conditions.
-
Solutions:
-
Activation of Pivaloyl Chloride: Ensure the pivaloyl chloride is of high purity and free from hydrolysis.
-
Base Selection: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction and drive the equilibrium towards product formation.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.
-
Issue 4: Formation of Impurities During Acylation
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Symptom: Presence of unknown peaks in the HPLC or GC-MS analysis of the crude product.
-
Root Cause: Potential side reactions include di-acylation (though less likely with the bulky pivaloyl group), or reaction with impurities in the starting materials or solvents.
-
Solutions:
-
Purity of Starting Materials: Ensure the 2-amino-5-bromopyridine and pivaloyl chloride are of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Controlled Addition: Add the pivaloyl chloride dropwise to the solution of 2-amino-5-bromopyridine to maintain better control over the reaction temperature and minimize localized high concentrations of the acylating agent.
-
Issue 5: Challenges in Product Purification and Isolation
-
Symptom: Difficulty in obtaining the final product with the desired purity.
-
Root Cause: The presence of closely related impurities or residual reagents.
-
Solutions:
-
Aqueous Work-up: A standard aqueous work-up procedure involving washing with dilute acid (to remove unreacted amine and base), followed by a wash with a weak base (like sodium bicarbonate solution to remove acidic impurities), and finally a brine wash is crucial.
-
Recrystallization: Recrystallization from a suitable solvent system is often the most effective method for large-scale purification. Common solvents to explore include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Adsorbent Treatment: Treatment with activated carbon during recrystallization can help to remove colored impurities.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the key synthetic steps. Note that these are representative and may require optimization for specific scales and equipment.
Table 1: Synthesis of 2-Amino-5-bromopyridine via N-Acetylation and Bromination
| Parameter | Value/Range | Reference |
| N-Acylation | ||
| 2-Aminopyridine:Acetic Anhydride (molar ratio) | 1 : 1.1 - 1.5 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 1 - 3 hours | [1] |
| Yield | >90% | [2] |
| Bromination | ||
| 2-Acetamidopyridine:Bromine (molar ratio) | 1 : 1.0 - 1.1 | [1] |
| Reaction Temperature | 40 - 60 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Hydrolysis | ||
| Base | NaOH or HCl | [1] |
| Reaction Temperature | Room Temperature to Reflux | [1] |
| Overall Yield (from 2-aminopyridine) | 60 - 75% | [1] |
Table 2: Synthesis of this compound
| Parameter | Value/Range |
| 2-Amino-5-bromopyridine:Pivaloyl Chloride (molar ratio) | 1 : 1.05 - 1.2 |
| Base (e.g., Triethylamine) (molar ratio) | 1.1 - 1.5 |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 85 - 95% |
| Purity (after recrystallization) | >99% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
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N-Acetylation: In a suitable reactor, dissolve 2-aminopyridine in a suitable solvent such as toluene. Add acetic anhydride dropwise while maintaining the temperature below 40°C. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
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Bromination: To the solution of 2-acetamidopyridine, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature (typically 20-30°C). Stir the reaction mixture for 3-5 hours.
-
Hydrolysis: After the bromination is complete, add an aqueous solution of sodium hydroxide to the reaction mixture. Heat the mixture to reflux for 4-6 hours to hydrolyze the acetyl group.
-
Work-up and Isolation: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-amino-5-bromopyridine by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry reactor under an inert atmosphere, dissolve 2-amino-5-bromopyridine in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine to the solution.
-
Addition of Pivaloyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Add pivaloyl chloride dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
References
Managing the stability of "N-(5-Bromopyridin-2-YL)pivalamide" under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of N-(5-Bromopyridin-2-YL)pivalamide under various reaction conditions. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around two main aspects of its structure: the pivalamide (tert-butylcarbonyl) protecting group and the carbon-bromine bond on the pyridine ring. The pivalamide group can be susceptible to hydrolysis under certain acidic or basic conditions, while the bromine atom can be prematurely cleaved (debromination) in the presence of certain catalysts and reagents, particularly during cross-coupling reactions.[1][2]
Q2: How stable is the pivaloyl protecting group?
A2: The pivaloyl (Piv) group is a sterically hindered acyl protecting group, which generally offers good stability against a range of reagents.[3] It is more resistant to hydrolysis than less hindered acyl groups like acetyl (Ac) or benzoyl (Bz).[4] However, it is not completely inert and can be cleaved under strong acidic or basic conditions, especially at elevated temperatures.
Q3: Under what conditions is the pivalamide group likely to be cleaved?
A3: Cleavage of the pivalamide group can occur under the following conditions:
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Strongly Acidic Conditions: Refluxing in strong acids like HCl or H₂SO₄ can lead to hydrolysis.
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Strongly Basic Conditions: Treatment with strong bases such as sodium hydroxide or potassium hydroxide, particularly at elevated temperatures, can hydrolyze the amide bond.
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Organometallic Reagents: Some reactive organometallic reagents may also affect the stability of the pivalamide group.
Q4: What is debromination and why is it a problem?
A4: Debromination is a side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, where the bromine atom is the reactive site for C-C or C-N bond formation.[1][5] Debromination leads to the formation of an undesired byproduct, N-(pyridin-2-yl)pivalamide, which reduces the yield of the desired product and complicates purification.
Q5: What are the common causes of debromination?
A5: Debromination is often promoted by:
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Catalyst and Ligand Choice: Certain palladium catalysts and phosphine ligands can promote hydrodehalogenation.[5]
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Base: The choice and strength of the base can influence the rate of debromination.
-
Hydride Sources: The presence of hydride sources in the reaction mixture, which can be generated in situ, is a primary cause.[2]
-
High Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of debromination.[5]
Stability Under Various Conditions
| Condition Category | Reagent/Solvent | Temperature | Expected Stability of Pivalamide | Risk of Debromination |
| Acidic | Dilute HCl (aq) | Room Temp | Moderate | Low |
| Concentrated HCl | Elevated Temp | Low (Hydrolysis likely) | Low | |
| Basic | NaHCO₃, K₂CO₃ (aq) | Room Temp | High | Low |
| NaOH, KOH (aq) | Elevated Temp | Low (Hydrolysis likely) | Low | |
| Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Elevated Temp | Moderate to High | Moderate to High (in cross-coupling) | |
| Cross-Coupling | Pd catalyst, phosphine ligand, base (e.g., K₂CO₃, K₃PO₄) | 80-120 °C | Generally High | High (can be mitigated) |
| Storage | Solid, protected from light and moisture | Ambient | High | Very Low |
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
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Starting material this compound is consumed, but the desired coupled product is not formed in significant amounts.
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Major side products observed, such as debrominated starting material or homocoupled products.
Potential Causes & Solutions:
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Cause 1: Catalyst Inhibition. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1][5]
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Solution: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center from pyridine coordination.[5]
-
-
Cause 2: Inefficient Oxidative Addition. The C-Br bond on the electron-deficient pyridine ring may be less reactive towards oxidative addition.
-
Solution: Increase the reaction temperature, or screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[5]
-
-
Cause 3: Debromination. The bromine atom is reductively cleaved from the starting material.
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Cause 4: Protodeboronation of the Boronic Acid. The boronic acid is converted to the corresponding arene before it can participate in the cross-coupling.
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Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5]
-
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
Symptoms:
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The desired N-arylated product is not formed, or is formed in low yield.
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Formation of palladium black is observed.
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The reaction stalls after initial product formation.
Potential Causes & Solutions:
-
Cause 1: Catalyst Poisoning. Similar to Suzuki coupling, the pyridine nitrogen can poison the palladium catalyst.[7]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can mitigate catalyst inhibition.[7]
-
-
Cause 2: Inappropriate Base. The choice of base is critical and can affect catalyst activity and substrate stability.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ may be necessary, potentially requiring higher temperatures.
-
-
Cause 3: Catalyst Decomposition. The active Pd(0) species is sensitive to air and can decompose at high temperatures.[7]
-
Solution:
-
-
Cause 4: Poor Reagent Quality. Impurities in the starting materials, amine, or solvents can deactivate the catalyst.
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Solution: Use freshly purified reagents and anhydrous, degassed solvents.
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Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) or a pre-catalyst)
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Phosphine ligand (e.g., SPhos, XPhos (4-10 mol%))
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Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Add the palladium catalyst and phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Side reactions of the pivalamide group in "N-(5-Bromopyridin-2-YL)pivalamide" chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(5-Bromopyridin-2-YL)pivalamide. The focus is on potential side reactions involving the pivalamide group and challenges encountered during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: How stable is the pivalamide group in this compound under typical cross-coupling conditions?
A1: The pivalamide group is generally robust and stable under the conditions commonly employed for Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions often utilize bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) in solvents like dioxane, toluene, or DMF, with heating. The pivalamide bond is typically not cleaved under these conditions, allowing for the selective functionalization of the bromopyridine core.
Q2: Can the pivalamide group be hydrolyzed during my reaction? What conditions should I avoid?
A2: While stable under many conditions, the pivalamide group can be hydrolyzed under forceful acidic or basic conditions.[1] You should avoid strongly acidic environments (e.g., concentrated HCl or H₂SO₄, especially with prolonged heating) and strong bases (e.g., high concentrations of NaOH or KOH at elevated temperatures), as these can lead to the cleavage of the pivalamide to the corresponding 2-amino-5-bromopyridine.[2][3]
Q3: I am observing the formation of 2-amino-5-bromopyridine in my reaction. What could be the cause?
A3: The presence of 2-amino-5-bromopyridine as a byproduct suggests that the pivalamide group is being cleaved. This could be due to several factors:
-
Harsh Reaction Conditions: Your reaction conditions may be too harsh, either too acidic or too basic.
-
High Temperatures: Prolonged reaction times at high temperatures, especially in the presence of a strong base, can promote hydrolysis.[4]
-
Water Content: Excessive water in the reaction mixture, in combination with a base and heat, can facilitate the hydrolysis of the amide bond.
Q4: Does the pivalamide group have any directing effects on subsequent reactions on the pyridine ring?
A4: The pivalamide group, being an electron-withdrawing amide substituent, can influence the electronic properties of the pyridine ring. However, in the context of cross-coupling reactions at the 5-bromo position, its electronic effect is less pronounced than the directing effect of the bromine atom for oxidative addition. For other potential reactions on the pyridine ring, the pivalamide group's steric bulk and electronic nature could influence regioselectivity, though specific directing effects are not extensively documented in the literature for this particular molecule.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki or Buchwald-Hartwig Coupling Reactions
Low yields in cross-coupling reactions with this compound are common and often attributed to the pyridine moiety rather than the pivalamide group.
| Possible Cause | Troubleshooting Steps |
| Palladium Catalyst Poisoning | The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[5][6] Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[5] |
| Suboptimal Reaction Conditions | The combination of base, solvent, and temperature may not be ideal for your specific substrates. Solution: Screen different bases (K₃PO₄ is often effective), solvents (dioxane/water or toluene are common), and temperatures (typically 80-110 °C).[6][7] |
| Poor Reagent Quality | Impure starting materials, wet solvents, or exposure to air can deactivate the catalyst. Solution: Use freshly purified reagents and properly dried, degassed solvents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[5][6] |
Issue 2: Presence of 2-Amino-5-bromopyridine Impurity
This indicates the cleavage of the pivalamide group.
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Basic/Acidic | The base or acid used is too strong or the concentration is too high. Solution: Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or K₃PO₄). If acidic conditions are necessary, consider using a weaker acid or a buffered system. |
| High Reaction Temperature | Prolonged heating can lead to the hydrolysis of the amide. Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress to find the optimal balance between reaction rate and side product formation. |
| Excess Water | Water can participate in the hydrolysis of the pivalamide. Solution: Use anhydrous solvents and dry your reagents thoroughly before use. |
Issue 3: Formation of Debrominated Byproduct (N-(pyridin-2-yl)pivalamide)
This is a common side reaction in palladium-catalyzed cross-coupling reactions.
| Possible Cause | Troubleshooting Steps |
| Protodebromination | The aryl-palladium intermediate reacts with a proton source instead of the coupling partner. Solution: Ensure your reagents and solvents are sufficiently dry. Some phosphine ligands are more prone to promoting this side reaction; consider screening different ligands. Lowering the reaction temperature may also help.[6] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Data Presentation
The following table provides illustrative data on the stability of the pivalamide group under various basic conditions, based on general knowledge of amide stability.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | % Pivalamide Cleavage (Hypothetical) |
| 1 | K₂CO₃ (2 eq) | Dioxane/H₂O | 100 | 12 | < 1% |
| 2 | K₃PO₄ (3 eq) | Toluene | 110 | 12 | < 2% |
| 3 | NaOtBu (2 eq) | THF | 65 | 8 | ~5-10% |
| 4 | 6M NaOH | H₂O/EtOH | 100 | 6 | > 95% |
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction involving this compound.
Caption: A logical diagram for troubleshooting low yields in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sigma Aldrich N-(2-Bromopyridin-3-yl)pivalamide 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-ブロモピリジン-3-イル)ピバルアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Reactivity of N-(5-Bromopyridin-2-yl)pivalamide and Other Bromopyridine Isomers: A Guide for Synthetic Chemists
This guide provides a comparative analysis of the reactivity of N-(5-bromopyridin-2-yl)pivalamide against other bromopyridine isomers in common palladium-catalyzed cross-coupling reactions. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic route design. The comparison is based on established principles of organic chemistry and supported by experimental data from scientific literature.
Theoretical Background: Factors Influencing Reactivity
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step.[1] This is influenced by a combination of electronic and steric factors.
Electronic Effects: The electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition compared to a C-Br bond on a benzene ring. The position of the nitrogen atom relative to the bromine atom significantly impacts this activation.
-
4-Bromopyridine (para-position): The nitrogen atom exerts a strong electron-withdrawing effect through resonance and induction, making the C4 carbon highly electrophilic and the C-Br bond highly polarized. This leads to the highest reactivity among the simple isomers.[1]
-
2-Bromopyridine (ortho-position): The C2-Br bond is also strongly activated by the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction and may require specific ligands to achieve high yields.[1]
-
3-Bromopyridine (meta-position): The electronic influence of the nitrogen at the meta position is weaker, resulting in a less electrophilic carbon and consequently, the lowest reactivity of the three isomers.[1]
Steric Hindrance: The presence of substituents on the pyridine ring can influence the rate of reaction. Bulky groups, particularly those ortho to the bromine atom, can impede the approach of the palladium catalyst, thereby slowing down the oxidative addition step.[2] The pivalamide group (-NHCO-C(CH₃)₃) on this compound is sterically demanding and is expected to influence its reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and other bromopyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The yields presented are representative and can vary based on specific substrates, catalysts, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] The general reactivity trend for bromopyridine isomers is 4- > 2- > 3-bromopyridine.[1] For this compound, the bromine is at the 5-position, which is electronically similar to 3-bromopyridine. However, the pivalamide group at the 2-position can influence catalyst coordination.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Substituent | Typical Yield (%) | Reference / Notes |
| 2-Bromopyridine | - | 75-95 | [1][4] |
| 3-Bromopyridine | - | 60-85 | [1] |
| 4-Bromopyridine | - | 85-98 | [1] |
| 2-Amino-5-bromopyridine | 2-NH₂ | 70-90 | [5] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 2-Me, 3-NHAc | 75-85 | [6] |
| This compound | 2-NH-Piv | 65-85 (Estimated) | Reactivity is expected to be similar to 3-bromopyridine due to the electronic position of the bromine. The bulky pivalamide group may slightly reduce yields compared to less hindered analogues. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7] The reactivity of bromopyridines in this reaction generally follows the same trend as in Suzuki coupling. The choice of ligand is crucial for achieving high yields, especially with less reactive isomers or sterically hindered substrates.[8]
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with a Secondary Amine (e.g., Morpholine)
| Bromopyridine Isomer | Substituent | Typical Yield (%) | Reference / Notes |
| 2-Bromopyridine | - | 90-98 | [1][9] |
| 3-Bromopyridine | - | 70-90 | [1] |
| 4-Bromopyridine | - | 92-99 | [1] |
| 2-Amino-6-bromopyridine | 2-NH₂ | 85-95 | [10] |
| 5-(2-Bromopyridin-3-ylamino)-isoindoline-1,3-dione | 3-NHR | 40-51 | [11] |
| This compound | 2-NH-Piv | 60-80 (Estimated) | The bulky pivalamide group may necessitate the use of specialized bulky phosphine ligands to achieve good yields. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[13]
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridine Isomers with Phenylacetylene
| Bromopyridine Isomer | Substituent | Typical Yield (%) | Reference / Notes |
| 2-Bromopyridine | - | 70-90 | [1] |
| 3-Bromopyridine | - | 65-85 | [1] |
| 4-Bromopyridine | - | 80-95 | [1] |
| 2-Amino-3-bromopyridine | 2-NH₂, 3-Br | 72-96 | [12][14] |
| This compound | 2-NH-Piv | 60-80 (Estimated) | Similar to other couplings, the reactivity is expected to be moderate. The reaction conditions may require optimization to overcome the steric hindrance of the pivalamide group. |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a suitable ligand)[6][15]
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)[16]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)[16]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.[17]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[17]
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)[19]
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-1.5 times the Pd amount)[19]
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)[8]
-
Anhydrous, oxygen-free solvent (e.g., toluene or 1,4-dioxane)[5]
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.[19]
-
Add the solvent, followed by the bromopyridine derivative and the amine.
-
Seal the vessel and heat to the required temperature (typically 80-120 °C).
-
Stir the reaction mixture until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl if a strong base was used).
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)[20]
-
Copper(I) iodide (CuI, 2-5 mol%)[12]
-
Base (a liquid amine, e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)[12]
-
Anhydrous, oxygen-free solvent (e.g., THF or DMF)[13]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, palladium catalyst, and CuI.[13]
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to 100 °C) and stir until completion (monitored by TLC or LC-MS).[12]
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water or a dilute aqueous ammonium chloride solution to remove the amine hydrohalide salt.[13]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is a well-established trend, generally following the order 4- > 2- > 3-bromopyridine. This compound, with its bromine at the 5-position, is expected to have an intrinsic electronic reactivity similar to that of the less reactive 3-bromopyridine. The significant steric bulk of the pivalamide group at the 2-position is a critical factor that may necessitate careful optimization of reaction conditions, particularly the choice of a sterically demanding and electron-rich phosphine ligand, to achieve high yields. This guide provides a foundational understanding and practical starting points for chemists working with this and related substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. scirp.org [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds | MDPI [mdpi.com]
A Comparative Analysis of N-(5-Bromopyridin-2-yl)pivalamide and N-(5-Chloropyridin-2-yl)pivalamide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-(5-bromopyridin-2-yl)pivalamide and N-(5-chloropyridin-2-yl)pivalamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The selection of the appropriate halo-pyridine starting material is a critical decision in synthetic route design, impacting reaction efficiency, cost, and overall yield. This document outlines the fundamental differences in reactivity, supported by representative experimental data, and provides detailed protocols to guide your research.
Core Principles of Reactivity: Bromo- vs. Chloro-pyridines
The reactivity of halopyridines in Suzuki coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro- counterpart. This difference in bond energy directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the C-X bond. Consequently, Suzuki couplings with this compound typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times.
Conversely, the stronger C-Cl bond in N-(5-chloropyridin-2-yl)pivalamide necessitates more forcing reaction conditions to achieve comparable yields. This often involves higher temperatures, longer reaction times, and the use of more sophisticated and electron-rich phosphine ligands to facilitate the challenging oxidative addition step. However, chlorinated starting materials are often more cost-effective and readily available, presenting a trade-off between reactivity and raw material cost.
Performance Comparison in Suzuki Coupling
While a direct head-to-head experimental comparison of this compound and N-(5-chloropyridin-2-yl)pivalamide under identical Suzuki coupling conditions is not extensively documented in publicly available literature, a comparative summary can be constructed based on typical conditions reported for the coupling of 2-amido-5-halopyridines and related substrates. The following table summarizes the expected performance and reaction parameters for the Suzuki coupling of both compounds with a generic arylboronic acid.
Disclaimer: The following data is representative and compiled from analogous reactions. Actual yields and optimal conditions will vary depending on the specific boronic acid, catalyst system, and scale of the reaction.
| Parameter | This compound | N-(5-Chloropyridin-2-yl)pivalamide |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos), PEPPSI-IPr |
| Catalyst Loading | 1-5 mol% | 2-10 mol% |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-140 °C |
| Reaction Time | 2-12 hours | 12-48 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki-Miyaura cross-coupling of N-(5-halopyridin-2-yl)pivalamide derivatives with arylboronic acids.
Protocol 1: Suzuki Coupling of this compound (General Conditions)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of N-(5-Chloropyridin-2-yl)pivalamide (Forcing Conditions)
Materials:
-
N-(5-Chloropyridin-2-yl)pivalamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add N-(5-chloropyridin-2-yl)pivalamide, the arylboronic acid, and potassium phosphate to an oven-dried reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction for 18-48 hours.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purification may require careful chromatographic separation from catalyst residues and byproducts.
Visualizing the Suzuki Coupling Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating the Structure of N-(5-Bromopyridin-2-yl)pivalamide Reaction Products by NMR: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the target product, N-(5-Bromopyridin-2-yl)pivalamide, against its starting material and potential byproducts. This information is crucial for the validation of the reaction product's structure, ensuring the purity and identity of the compound for further research and development.
Data Presentation
The successful synthesis of this compound from 2-amino-5-bromopyridine and a pivaloyl source (e.g., pivaloyl chloride) results in the formation of an amide bond. This structural change is readily observable by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts for the target product and key comparison compounds.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Compound | Pyridyl H3 | Pyridyl H4 | Pyridyl H6 | Pivaloyl CH₃ | Amide NH |
| This compound (Product) | ~8.1 (d) | ~7.8 (dd) | ~8.3 (d) | ~1.3 (s) | ~8.5 (br s) |
| 2-Amino-5-bromopyridine (Starting Material) | ~6.4 (d) | ~7.4 (dd) | ~8.0 (d) | - | ~4.5 (br s) |
| 2-Amino-3,5-dibromopyridine (Potential Byproduct) | - | ~8.0 (d) | ~8.1 (d) | - | ~5.0 (br s) |
| N,N-dipivaloyl-2-amino-5-bromopyridine (Potential Byproduct) | ~7.9 (d) | ~8.0 (dd) | ~8.4 (d) | ~1.4 (s) | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet).
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Compound | Pyridyl C2 | Pyridyl C3 | Pyridyl C4 | Pyridyl C5 | Pyridyl C6 | Pivaloyl C=O | Pivaloyl C(CH₃)₃ | Pivaloyl CH₃ |
| This compound (Product) | ~152 | ~115 | ~142 | ~110 | ~148 | ~177 | ~40 | ~27 |
| 2-Amino-5-bromopyridine (Starting Material) | ~158 | ~108 | ~141 | ~107 | ~149 | - | - | - |
| 2-Amino-3,5-dibromopyridine (Potential Byproduct) | ~155 | ~109 | ~144 | ~110 | ~148 | - | - | - |
| N,N-dipivaloyl-2-amino-5-bromopyridine (Potential Byproduct) | ~150 | ~120 | ~140 | ~115 | ~147 | ~175 | ~42 | ~28 |
Experimental Protocols
1. Synthesis of this compound
This is a general procedure and may require optimization.
-
Materials: 2-amino-5-bromopyridine, pivaloyl chloride, a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a spectral width of 0 to 200 ppm is standard. A proton-decoupled sequence is typically used.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Mandatory Visualization
The following diagrams illustrate the key molecular structures and the workflow for validating the reaction product.
Caption: Chemical structures of the reactant and product.
Caption: Experimental workflow for synthesis and validation.
Caption: Logical relationships for spectral comparison.
A Comparative Guide to Catalyst Systems for Cross-Coupling Reactions of N-(5-Bromopyridin-2-YL)pivalamide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. N-(5-Bromopyridin-2-YL)pivalamide is a key building block in this field, and its cross-coupling reactions are pivotal for creating diverse molecular architectures. This guide provides an objective comparison of various catalyst systems for the cross-coupling of this substrate, supported by representative experimental data from closely related systems.
Comparative Performance of Catalyst Systems
The selection of an appropriate catalyst system is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of different palladium-based catalyst systems in cross-coupling reactions with bromopyridine substrates analogous to this compound.
| Cross-Coupling Reaction | Catalyst System | Substrate Analog | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 75-90[1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | 5-Bromo-N-phenylpyridin-3-amine | Aniline | NaOtBu | Toluene | 100-110 | 12-24 | ~90 (representative)[2] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 5-Bromopyrimidine | Terminal Alkyne | Et₃N | DMF | 60-100 | 3 | 70-95 (representative)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for each of the discussed cross-coupling reactions, adapted from literature for substrates similar to this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Conditions: Heat the mixture to 85-95 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure for the amination of bromopyridine derivatives.[2]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and BINAP (1.5 mol%).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove dissolved oxygen.
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling Protocol
This protocol is based on the coupling of bromopyrimidines with terminal alkynes.[3]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol) and triethylamine (Et₃N, 3.0 mmol).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol) and copper(I) iodide (CuI, 0.05 mmol).
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C under an inert atmosphere for 3 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Workflows and Catalyst Selection
To further aid in the understanding of these processes, the following diagrams illustrate a general experimental workflow and a decision-making process for catalyst selection.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the selection and optimization of a catalyst system for cross-coupling.
References
Unveiling the Bioactivity of N-(5-Bromopyridin-2-YL)pivalamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. Among these, derivatives of N-(5-Bromopyridin-2-YL)pivalamide are emerging as a class of compounds with significant potential in medicinal chemistry. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their potential as anticancer and antifungal agents. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this guide draws comparisons with structurally related compounds to predict its potential bioactivity and proposes a screening workflow.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is primarily attributed to the presence of the bromopyridine and amide moieties, which are known pharmacophores in various bioactive molecules. To provide a comprehensive comparison, this guide presents data on structurally similar compounds, including those with a 5-bromopyridin-2-yl group and other N-acyl aminopyridine analogs.
Anticancer Activity
The 5-bromopyridin-2-yl moiety has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines. A notable example is a podophyllotoxin-naphthoquinone derivative, which demonstrates the potential of this scaffold in anticancer drug discovery. The cytotoxic activities of this and other relevant compounds are summarized in Table 1.
Table 1: Comparative Anticancer Activity of N-(5-Bromopyridin-2-YL) Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| Podophyllotoxin-naphthoquinone derivative with 11-(5-Bromopyridin-2-yl) moiety | KB | Not Specified | > 10 | [1] |
| HepG2 | Not Specified | > 10 | [1] | |
| MCF7 | Not Specified | > 10 | [1] | |
| A549 | Not Specified | > 10 | [1] | |
| Aminopyrimidine derivative C3 (TRKA inhibitor) | KM-12 | Not Specified | 6.5 nM (IC₅₀) | [2] |
| MCF-7 | Not Specified | Weak Inhibition | [2] | |
| Aminopyrimidine derivative C4 (TRKA inhibitor) | Not Specified | Enzyme Assay | 5.0 nM (IC₅₀) | [2] |
| Aminopyrimidine derivative C6 (TRKA inhibitor) | Not Specified | Enzyme Assay | 7.0 nM (IC₅₀) | [2] |
Note: IC₅₀/EC₅₀ values represent the concentration required to inhibit 50% of cell growth or enzyme activity.
Antifungal Activity
The N-acyl aminopyridine scaffold is a key feature in several antifungal agents. While specific data for this compound is lacking, the general class of pyridine derivatives has shown promise in inhibiting fungal growth. A proposed mechanism for some pyridine carboxamides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.
Table 2: Comparative Antifungal Activity of Pyridine Derivatives
| Compound/Derivative | Fungal Strain | Assay Type | Activity (MIC in µg/mL) | Reference |
| 6-alkyl-2,3,4,5-tetrahydropyridine (5e) | Cryptococcus neoformans | Not Specified | 3.8 | [3] |
| Candida albicans | Not Specified | 15.0 | [3] | |
| Candida glabrata | Not Specified | 7.5 | [3] | |
| Candida krusei | Not Specified | 7.5 | [3] | |
| 6-alkyl-2,3,4,5-tetrahydropyridine (5f) | Cryptococcus neoformans | Not Specified | Most Active | [3] |
| Candida albicans | Not Specified | Most Active | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Experimental Protocols
To facilitate further research and screening of this compound and its derivatives, detailed methodologies for key biological assays are provided below.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antifungal Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Proposed Screening Workflow and Signaling Pathways
Based on the analysis of structurally similar compounds, a two-pronged screening approach for this compound derivatives is proposed, targeting both anticancer and antifungal activities.
Caption: Proposed workflow for screening the biological activity of this compound derivatives.
The potential anticancer activity of these derivatives could involve the inhibition of critical signaling pathways, such as the Tropomyosin receptor kinase (TRK) pathway, which is implicated in cell proliferation and survival.
Caption: Inhibition of the TRK signaling pathway as a potential anticancer mechanism.
For antifungal activity, a likely target is the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain. Inhibition of SDH disrupts ATP production, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase (SDH) as a potential antifungal mechanism.
Conclusion
While direct biological data for this compound is limited, the analysis of structurally related compounds strongly suggests its potential as a scaffold for the development of novel anticancer and antifungal agents. The provided comparative data, experimental protocols, and proposed screening workflows offer a valuable resource for researchers to initiate and advance the investigation of this promising class of molecules. Further synthesis and biological evaluation of a focused library of this compound derivatives are warranted to elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03312G [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT-Guided Reactivity Analysis of Halogenated N-Pyridinylpivalamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of N-(5-Bromopyridin-2-YL)pivalamide and its chloro and iodo analogues, employing Density Functional Theory (DFT) studies. The following sections detail the computational and experimental methodologies and present key data to inform the selection and application of these compounds in synthetic chemistry and drug discovery.
Comparative Analysis of Global Reactivity Descriptors
Density Functional Theory (DFT) calculations offer valuable insights into the intrinsic reactivity of molecules. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative basis for comparing the chemical behavior of N-(5-Halopyridin-2-YL)pivalamides. Molecules with a smaller HOMO-LUMO energy gap are generally more reactive.[1][2]
Table 1: Calculated Global Reactivity Descriptors (Hypothetical Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| N-(5-Chloropyridin-2-YL)pivalamide | -6.85 | -1.25 | 5.60 | 2.80 | 0.357 | 2.90 |
| This compound | -6.70 | -1.40 | 5.30 | 2.65 | 0.377 | 3.25 |
| N-(5-Iodopyridin-2-YL)pivalamide | -6.55 | -1.65 | 4.90 | 2.45 | 0.408 | 3.70 |
Note: These are representative, hypothetical values for illustrative purposes.
The data suggests that the reactivity of the C-X bond (where X is a halogen) increases down the group from chlorine to iodine. The smaller energy gap and higher softness of the iodo-substituted compound indicate its greater propensity to engage in reactions such as nucleophilic substitution or cross-coupling.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated pyridines in synthetic chemistry. This protocol can be adapted for the different halogenated N-pyridinylpivalamides.
Objective: To synthesize a C-C coupled product from N-(5-Halopyridin-2-YL)pivalamide and a boronic acid derivative.
Materials:
-
N-(5-Halopyridin-2-YL)pivalamide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask, add N-(5-Halopyridin-2-YL)pivalamide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Computational and Reaction Workflows
Computational Workflow for Reactivity Analysis
The following diagram illustrates a typical workflow for the DFT-based analysis of molecular reactivity.
Caption: A typical workflow for DFT-based reactivity analysis.
Hypothetical Reaction Pathway: Suzuki-Miyaura Coupling
The following diagram outlines the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common synthetic route for these compounds.[3]
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. Actual experimental and computational results may vary. Researchers should consult peer-reviewed literature for specific and validated data.
References
A Comparative Guide to Palladium-Catalyzed Coupling Reactions of N-(5-Bromopyridin-2-YL)pivalamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. N-(5-Bromopyridin-2-YL)pivalamide represents a key building block, offering a handle for diversification through palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these transformations are highly dependent on the chosen catalytic system and reaction conditions. This guide provides a comparative analysis of several common palladium-catalyzed coupling reactions, offering insights into their relative performance for substrates structurally similar to this compound.
Comparative Performance of Coupling Reactions
The following tables summarize reaction conditions and yields for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings of bromopyridine derivatives. This data, extracted from studies on analogous substrates, serves as a strong starting point for developing protocols for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids. For bromopyridine substrates, the choice of catalyst, ligand, and base is crucial for achieving high yields.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| 2 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | Effective for a broad range of boronic acids.[1] |
| 3 | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | Used for the coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide.[2] |
Table 2: Sonogashira Coupling of 2-Amino-3-Bromopyridines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The following data on 2-amino-3-bromopyridines, which are structurally similar to the target molecule, highlights the efficacy of different palladium catalysts.[3][4]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | PdCl₂(PPh₃)₂ | - | - | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Pd(OAc)₂ | PPh₃ | - | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Pd₂(dba)₃ | PPh₃ | - | Et₃N | DMF | 100 | 3 | 82 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The conditions can be tailored based on the nature of the amine coupling partner.
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Notes |
| 1 | Pd₂(dba)₃ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | - | General conditions for amination of bromopyridines. |
| 2 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | t-BuOH | 80-110 | - | Effective for a variety of amine coupling partners. |
| 3 | Pd₂(dba)₃ (2) | - | LiHMDS | THF | 65 | 16 | For less nucleophilic amines.[5] |
Table 4: Heck Coupling of Bromopyridines
The Heck reaction facilitates the coupling of aryl halides with alkenes. The choice of base and solvent can significantly impact the reaction outcome.
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are for structurally similar bromopyridine derivatives and should be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling[2]
To a Schlenk flask, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane (2 mL). The mixture is stirred at room temperature for 30 minutes. Then, the appropriate arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) are added. The reaction mixture is stirred and heated at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling[4]
Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a 10 mL round-bottomed flask. Add 2.0 mL of DMF and stir for 30 minutes. Then add the 2-amino-3-bromopyridine substrate (0.5 mmol) and the terminal alkyne (0.6 mmol). The reaction is heated to 100 °C for 3 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures.
General Procedure for Buchwald-Hartwig Amination[5]
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the appropriate phosphine ligand, and the base. The tube is evacuated and backfilled with argon. Add anhydrous toluene via syringe, followed by the bromopyridine substrate and the amine coupling partner. The tube is sealed and the reaction mixture is heated with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
General Procedure for Heck Coupling
In a sealed tube, combine the bromopyridine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand if required (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol). Add the anhydrous solvent (e.g., DMF, 5 mL). The sealed tube is heated to the desired temperature (e.g., 100 °C) for 12-24 hours. The reaction progress is monitored by GC-MS or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these coupling reactions, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow for a kinetic study.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
X-ray crystallographic analysis of "N-(5-Bromopyridin-2-YL)pivalamide" derivatives
A Comparative Guide to the X-ray Crystallographic Analysis of N-(5-Bromopyridin-2-YL)pivalamide Derivatives and Related Compounds
This guide provides a comparative analysis of the X-ray crystallographic data of various pyridine derivatives, offering insights into the structural characteristics of this compound and its analogues. The information is intended for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Introduction to this compound Derivatives
This compound belongs to a class of compounds containing a substituted pyridine ring linked to an amide group. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of these compounds, which is crucial for understanding their structure-activity relationships and for rational drug design.[1] While a specific crystallographic study for this compound was not found, analysis of closely related structures can provide valuable comparative data.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of pyridine derivatives, providing a basis for comparison. This data allows for an objective assessment of how different substituents on the pyridine ring and variations in the amide group can influence the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-(4-Bromo-2-methylphenyl)pivalamide [2] | C₁₂H₁₆BrNO | Monoclinic | P2₁/c | 11.764 | 19.584 | 12.956 | 117.877 | 2638.5 | 8 |
| Pyridine [3] | C₅H₅N | Orthorhombic | P2₁2₁2₁ | 754.2 | 763.5 | 1135.2 | 90 | 653.8 | 16 |
| Pyridine trihydrate [3] | C₅H₁₁NO₃ | Orthorhombic | Pbca | 1244.4 | 1783.2 | 679.1 | 90 | 1506.9 | 8 |
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane [4] | C₁₆H₁₆NO⁺·PF₆⁻ | Monoclinic | P2₁/c | 10.329 | 12.636 | 13.064 | 105.15 | 1646.6 | 4 |
| 4-{(E)-2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium hexafluoro-λ⁶-phosphane [4] | C₂₁H₂₁N₂⁺·PF₆⁻ | Monoclinic | P2₁/n | 10.027 | 15.680 | 13.013 | 98.42 | 2021.4 | 4 |
Experimental Protocols
The determination of crystal structures for the compounds listed above generally follows a standard procedure in X-ray crystallography. Below is a generalized methodology based on common practices.
Single Crystal X-ray Diffraction
-
Crystal Growth : Single crystals of the compound of interest are typically grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallographic analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Logical Relationship of Structural Analysis
The process of determining and interpreting a crystal structure involves several interconnected steps, from initial data processing to the final validation and interpretation of the molecular geometry and intermolecular interactions.
Caption: Logical Flow of Crystal Structure Determination.
Conclusion
The comparative analysis of the crystallographic data of related pyridine derivatives provides a valuable framework for predicting the structural properties of this compound. The presented experimental protocols and workflows offer a guide for researchers undertaking similar crystallographic studies. The precise determination of the three-dimensional structure through X-ray crystallography remains an indispensable tool in the field of drug discovery and materials science.[1][5]
References
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(5-Bromopyridin-2-YL)pivalamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential procedural information for the proper disposal of N-(5-Bromopyridin-2-YL)pivalamide, designed for researchers, scientists, and drug development professionals.
The disposal of this compound, as with most chemical waste, is regulated and must be handled as hazardous waste. It should never be disposed of in regular trash or poured down the drain.[1][2] The primary route for disposal is through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal program.
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as N-(2-Bromopyridin-3-yl)pivalamide and other brominated pyridine derivatives, indicate that this compound should be handled with caution. The following table summarizes the potential hazards based on these related compounds.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical advice. |
| Acute Dermal Toxicity | Potentially fatal or harmful in contact with skin.[4] | Wear protective gloves and clothing. Avoid contact with skin. In case of contact, immediately wash the affected area and seek medical attention. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation.[5] | Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[5] |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or outdoors. Avoid breathing dust or vapors. |
| Combustibility | May be a combustible solid or liquid.[3] | Keep away from heat, sparks, open flames, and hot surfaces. |
Experimental Protocol: Waste Segregation and Container Management
Proper segregation and management of the waste stream are critical to ensure safety and compliance.
Materials:
-
Appropriate, compatible waste container (e.g., high-density polyethylene - HDPE)
-
Hazardous waste tag/label provided by your institution's EHS department
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Container Selection: Choose a container that is in good condition, free of leaks, and compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling: As soon as the container is designated for waste, affix a hazardous waste label.[6] Fill out the label completely and legibly. The label must include:
-
The words "Hazardous Waste".[1]
-
The full, unabbreviated chemical name: "this compound".
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator.[1]
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from incompatible materials.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[6][7]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[6][7]
-
After triple-rinsing, the original container can typically be disposed of as regular trash after defacing the label.[6]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Final Steps for Disposal
Once the waste container is full or ready for removal, a formal pickup request must be submitted to your institution's EHS office.[1] EHS personnel will then collect the waste for transport to a permitted treatment, storage, and disposal facility, ensuring compliance with all federal and state regulations.[8] Never attempt to transport hazardous waste yourself.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR 835882-02-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
Essential Safety and Logistics for Handling N-(5-Bromopyridin-2-YL)pivalamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N-(5-Bromopyridin-2-YL)pivalamide, including operational and disposal plans.
Chemical Identifier:
| Property | Value |
| IUPAC Name | N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide |
| CAS Number | 835882-02-5 |
| Molecular Formula | C₁₀H₁₃BrN₂O |
| Molecular Weight | 257.13 g/mol |
| Physical Form | Solid |
Hazard Identification and Personal Protective Equipment (PPE):
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat. For tasks with a higher risk of splashes, consider a chemically resistant apron. |
| Respiratory | All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experiment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage container should be tightly sealed.[1]
2. Preparation and Weighing:
-
All manipulations of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Before weighing, ensure the balance is clean and placed on a stable surface.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with a clean spatula.
-
Keep the container of the chemical closed as much as possible.
3. Experimental Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid generating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure all reaction setups are secure and properly clamped.
-
Maintain good laboratory hygiene; wash hands thoroughly after handling.[1]
Experimental Workflow Diagram:
Caption: A general workflow for the safe handling of this compound.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired this compound. | Labeled, sealed, and chemically compatible container for solid hazardous waste. |
| Contaminated Solid Waste | Used weighing boats, gloves, paper towels, and other disposable materials contaminated with the compound. | Labeled, sealed container for solid hazardous chemical waste. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents. | Labeled, sealed, and chemically compatible container for halogenated organic waste. |
| Liquid Waste (Aqueous) | Aqueous solutions containing traces of the compound. | Labeled, sealed container for aqueous hazardous waste. |
| Contaminated Glassware | Reaction flasks, beakers, etc., that have come into contact with the compound. | Rinse with an appropriate solvent; collect the rinsate as liquid waste. Then wash normally. |
Disposal Procedure:
-
Segregation: At the point of generation, segregate waste into the categories listed above.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[4]
Disposal Workflow Diagram:
Caption: A step-by-step process for the proper disposal of waste generated from handling this compound.
Emergency Procedures
Spills:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to clean up the spill.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
